Umbellulone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-6(2)10-5-8(10)7(3)4-9(10)11/h4,6,8H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTVJAQLCIHAFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2(C1C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871998 | |
| Record name | Umbellulone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24545-81-1 | |
| Record name | Umbellulone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24545-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Umbellulone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024545811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Umbellulone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Umbellulone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UMBELLULONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5YT6KCX2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Umbellulone: A Technical Guide to its Natural Source, Botanical Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbellulone is a monoterpene ketone recognized for its potent aroma and significant physiological effects, most notably its ability to induce headaches. This property has led to its source, Umbellularia californica, being colloquially known as the "headache tree".[1][2] This technical guide provides an in-depth overview of the natural sources, botanical origin, quantitative distribution, and the molecular mechanism of action of this compound, tailored for professionals in research and drug development.
Botanical Origin and Natural Source
The primary and exclusive natural source of this compound is the evergreen tree Umbellularia californica , a member of the laurel family (Lauraceae).[3][4] This species is native to the coastal forests and Sierra foothills of California and southwestern Oregon.[4][5] It is a monotypic genus, meaning it is the only species within the genus Umbellularia.[4]
Common names for this tree include California bay laurel, Oregon myrtle, pepperwood, and spice-tree.[5][6] While its leaves are aromatic and have been used in cooking, it is crucial to distinguish them from the culinary bay leaf derived from Laurus nobilis, as Laurus nobilis does not contain the toxic this compound.[2][4] The pungent, camphor-like scent of the crushed leaves of Umbellularia californica is primarily due to the high concentration of this compound.[4][5]
Quantitative Analysis of this compound in Umbellularia californica
This compound is a major constituent of the essential oil of Umbellularia californica, with its concentration varying significantly across different parts of the plant. The leaves are the most abundant source of this monoterpene. The data presented below is a summary from various studies employing gas chromatography-mass spectrometry (GC-MS) and gas chromatography-flame ionization detection (GC-FID) for analysis.
| Plant Part | Sample Type | This compound Concentration (% of Essential Oil) | Reference |
| Leaves | Essential Oil | 41.0% | [7] |
| Leaves | Essential Oil | 39% | [8] |
| Leaves | Essential Oil | 37% | [9] |
| Leaves | Essential Oil | 40-60% | [2] |
| Bark | Essential Oil | 2.2% | [7] |
| Stem | Volatile Oil | 0.56-1.13% (yield) | [8] |
| Leaves | Volatile Oil | up to 4.69% (yield) | [8] |
Experimental Protocols
Extraction of Essential Oil by Steam Distillation
Steam distillation is the standard method for extracting the volatile compounds, including this compound, from the plant material of Umbellularia californica.
Methodology:
-
Plant Material Preparation: Freshly harvested leaves of Umbellularia californica are coarsely chopped to increase the surface area for efficient steam penetration.
-
Apparatus Setup: A steam distillation apparatus is assembled, consisting of a boiling flask to generate steam, a biomass flask containing the plant material, a condenser, and a collection vessel (e.g., a separatory funnel). All glass connections should be securely sealed.
-
Distillation Process:
-
The boiling flask is filled with distilled water and heated to produce steam.
-
The steam is passed through the biomass flask, causing the volatile essential oils in the leaves to vaporize.
-
The mixture of steam and essential oil vapor travels to the condenser.
-
Cold water circulating through the condenser cools the vapor, causing it to condense back into a liquid.
-
-
Collection and Separation:
-
The condensate, a mixture of water (hydrosol) and essential oil, is collected in the separatory funnel.
-
Due to their immiscibility and different densities, the essential oil will form a separate layer from the hydrosol.
-
The layers are allowed to fully separate before the lower aqueous layer is drained off, leaving the purified essential oil.
-
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in a sealed, dark glass vial at low temperature to prevent degradation.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Methodology:
-
Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration for GC-MS analysis.
-
GC-MS Analysis:
-
Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC inlet.
-
Separation: The components of the essential oil are separated based on their volatility and interaction with the stationary phase of the GC column (e.g., a non-polar column like DB-5). The oven temperature is programmed to ramp up to elute compounds with different boiling points.
-
Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint for each compound. This compound is identified by comparing its mass spectrum and retention time to that of a known standard or by matching it with a spectral library (e.g., NIST).
-
Quantification: The relative percentage of this compound in the essential oil is determined by integrating the peak area of this compound and dividing it by the total peak area of all identified compounds.
-
Signaling Pathway and Mechanism of Action
The headache-inducing property of this compound is attributed to its action as a selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1][10] TRPA1 is an ion channel primarily expressed on nociceptive (pain-sensing) neurons, including those of the trigeminal nerve that innervate the meninges (the membranes surrounding the brain).
Activation of TRPA1 by this compound leads to an influx of calcium ions into the neuron, causing depolarization and the release of neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP).[3][11] CGRP is a potent vasodilator and is heavily implicated in the pathophysiology of migraines.[10] The release of CGRP in the meninges causes vasodilation of the cerebral blood vessels, leading to the sensation of pain associated with headaches.[2]
References
- 1. This compound | TRPA1 channel activator | Hello Bio [hellobio.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Neuronal and non-neuronal TRPA1 as therapeutic targets for pain and headache relief - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Umbellularia - Wikipedia [en.wikipedia.org]
- 5. laboratorynotes.com [laboratorynotes.com]
- 6. fs.usda.gov [fs.usda.gov]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Publication : USDA ARS [ars.usda.gov]
- 10. ACTIVATION OF TRPA1 ON DURAL AFFERENTS: A POTENTIAL MECHANISM OF HEADACHE PAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Properties of Umbellulone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbellulone is a bicyclic monoterpene ketone and a primary constituent of the essential oil from the leaves of the California bay laurel tree (Umbellularia californica), also known as the "headache tree".[1] Its unique chemical structure and potent biological activity, particularly its interaction with the transient receptor potential ankyrin 1 (TRPA1) channel, have made it a subject of significant interest in neurobiology and pharmacology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and experimental protocols related to this compound.
Chemical Structure and Identification
This compound possesses a distinctive bicyclo[3.1.0]hexane core with a ketone functional group and isopropyl and methyl substituents.[1]
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 4-methyl-1-(1-methylethyl)bicyclo[3.1.0]hex-3-en-2-one |
| Molecular Formula | C₁₀H₁₄O |
| CAS Number | 546-78-1 ((1R,5S)-isomer) |
| Synonyms | (-)-Umbellulone, Thujenone, Thujen-2-one |
Physicochemical Properties
This compound is a colorless to pale yellow, oily liquid at room temperature with a pungent, camphor-like odor. It is characterized as a lipophilic molecule.[1]
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 150.22 g/mol | [1] |
| Boiling Point | 220 °C (at 760 mmHg) | [1] |
| Vapor Pressure | 0.159 mmHg (at 25 °C) | [1] |
| Solubility | Lipophilic, soluble in DMSO | [1] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity |
| 1 | 37.2 | - | - |
| 2 | 208.1 | - | - |
| 3 | 137.9 | 5.75 | s |
| 4 | 143.2 | - | - |
| 5 | 32.5 | 1.95 | m |
| 6 | 23.4 | 1.15 | m |
| 7 | 27.8 | 1.65 | m |
| 8 | 21.0 | 1.05 | d |
| 9 | 21.2 | 1.03 | d |
| 10 | 10.3 | 1.80 | s |
Data adapted from Nassini R, et al. Brain. 2012.[2]
Natural Occurrence and Biosynthesis
Natural Sources
The primary natural source of this compound is the essential oil of Umbellularia californica leaves, where it can constitute 40-60% of the oil's composition.[3]
Biosynthesis
The specific biosynthetic pathway of this compound in Umbellularia californica has not been fully elucidated. However, as a monoterpene, its biosynthesis is expected to follow the methylerythritol phosphate (MEP) pathway, which is common for the formation of C10 isoprenoids in plants.[4] This pathway utilizes pyruvate and glyceraldehyde-3-phosphate as initial precursors to generate isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal building blocks of terpenes.
Biological Activity and Mechanism of Action
Interaction with TRPA1 and TRPM8 Channels
The most well-characterized biological activity of this compound is its potent activation of the TRPA1 ion channel, a member of the transient receptor potential family.[2][5] This activation is believed to be the primary mechanism behind the headache-inducing properties of Umbellularia californica. This compound also exhibits a weaker activating effect on the TRPM8 channel, which is known for its role in sensing cold temperatures.
The Trigeminal-Vascular System Activation
The activation of TRPA1 on trigeminal neurons by this compound leads to the release of calcitonin gene-related peptide (CGRP).[2][5] CGRP is a potent vasodilator, and its release in the meninges results in vasodilation of cerebral blood vessels, a key event in the pathophysiology of migraine and cluster headaches.
Insecticidal Activity
Preliminary research suggests that this compound possesses insecticidal properties, potentially acting as a natural insect repellent.[6] The mechanism is thought to involve disruption of the insect nervous system, a common mode of action for cyclic monoterpenes. However, detailed mechanistic studies are still required to fully understand its insecticidal potential.
Experimental Protocols
Extraction and Purification of this compound
The following protocol is adapted from the steam distillation method described by Nassini et al. (2012).[2]
Methodology:
-
Steam Distillation: Dried leaves of U. californica are subjected to steam distillation using a Clevenger-type apparatus to obtain the essential oil.
-
Adsorption: The collected oil is adsorbed onto reversed-phase (RP18) silica gel.
-
Vacuum Chromatography: The adsorbed oil is purified by vacuum chromatography on an RP18 silica gel column, eluting with a water-methanol mixture.
-
Fraction Collection and Extraction: Fractions containing this compound are combined, saturated with sodium chloride, and extracted with petroleum ether to yield pure this compound.
Analytical Methods
Quantitative analysis of this compound can be performed using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Gas Chromatography (GC): Due to its volatility, GC coupled with a flame ionization detector (FID) or mass spectrometry (MS) is a suitable method for the quantification of this compound in essential oil samples. A non-polar or medium-polarity column is typically used.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a diode-array detector (DAD) or MS can also be employed. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol is a common setup. While a specific validated HPLC method for this compound is not widely published, methods for quantifying similar compounds in plant extracts can be adapted.[7][8]
Conclusion
This compound is a fascinating monoterpene with a well-defined chemical structure and significant biological activity, primarily mediated through the TRPA1 ion channel. Its role in activating the trigeminal-vascular system provides a valuable molecular tool for studying headache and migraine pathophysiology. Further research into its biosynthesis, potential therapeutic applications, and other biological activities, such as its insecticidal properties, will continue to expand our understanding of this unique natural product. The experimental protocols outlined in this guide provide a foundation for researchers to extract, purify, and analyze this compound, facilitating further investigation into its chemical and biological properties.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Monoterpenoid biosynthesis by engineered microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 'headache tree' via this compound and TRPA1 activates the trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ucnrs.org [ucnrs.org]
- 7. researchgate.net [researchgate.net]
- 8. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
Umbellulone as a Modulator of the TRPM8 Channel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of umbellulone's interaction with the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key player in cold sensation and a potential therapeutic target. This compound, a monoterpene found in the California bay laurel, exhibits a complex, bimodal modulatory effect on TRPM8, acting as a weak partial agonist. This document consolidates quantitative data, details experimental protocols for assessing its activity, and visualizes the involved signaling pathways to offer a comprehensive resource for researchers in sensory biology and drug development.
Introduction
The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel primarily expressed in sensory neurons and the prostate. It is activated by cold temperatures, cooling agents like menthol, and voltage, playing a crucial role in the perception of innocuous cool and noxious cold sensations. Its involvement in various physiological and pathophysiological processes, including pain, inflammation, and cancer, has made it an attractive target for therapeutic intervention.
This compound, the principal volatile component of the California bay laurel (Umbellularia californica), is known for inducing a painful cold sensation upon inhalation.[1] This observation has prompted investigations into its effects on thermosensitive TRP channels, particularly TRPM8 and TRPA1. Research indicates that this compound is a modulator of TRPM8, exhibiting a bimodal mechanism of action.[1][2] This guide aims to provide a detailed technical overview of the current understanding of this compound's interaction with the TRPM8 channel.
Quantitative Data on this compound's Modulation of TRPM8
This compound's effect on the TRPM8 channel is characterized by weak partial agonism. While specific EC50 and IC50 values for this compound are not prominently reported in the literature, its activity has been compared to the well-characterized TRPM8 agonist, menthol.
| Compound | Modulatory Effect on TRPM8 | Quantitative Data | Source |
| This compound | Weak Partial Agonist | Activation is approximately 30% of the maximal response induced by menthol.[2] | [2] |
| Tetrahydro-umbellulone | Potent Activator | More potent activator than this compound.[1] | [1] |
| Non-electrophilic derivatives | Activators and Blockers | Can act as more potent activators and also as blockers of the channel.[1] | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the modulatory effects of this compound on the TRPM8 channel.
Calcium Imaging Assay in HEK293 Cells
This protocol is designed to measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound in Human Embryonic Kidney 293 (HEK293) cells heterologously expressing the TRPM8 channel.
Materials:
-
HEK293 cells stably or transiently expressing human TRPM8
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Poly-L-lysine coated coverslips or 96-well black-walled imaging plates
-
Fura-2 AM (acetoxymethyl ester) fluorescent dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution (in DMSO)
-
Menthol (positive control)
-
Capsazepine (TRPM8 antagonist, negative control)
-
Fluorescence microscope or plate reader capable of ratiometric imaging (e.g., FlexStation)
Procedure:
-
Cell Culture: Culture HEK293-TRPM8 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator. Seed cells onto poly-L-lysine coated coverslips or 96-well plates 24-48 hours before the experiment to achieve 70-80% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing HBSS, 2 µM Fura-2 AM, and 0.02% Pluronic F-127.
-
Wash the cells once with HBSS.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for 15-30 minutes at room temperature.
-
-
Imaging:
-
Mount the coverslip onto the microscope stage or place the 96-well plate in the plate reader.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence by alternating excitation wavelengths between 340 nm and 380 nm and measuring the emission at 510 nm.
-
Apply this compound at various concentrations to determine a dose-response relationship.
-
Use menthol as a positive control to confirm channel functionality and capsazepine to confirm the specificity of the response.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).
-
An increase in the F340/F380 ratio indicates an increase in intracellular calcium.
-
Plot the change in the F340/F380 ratio against the concentration of this compound to generate a dose-response curve.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion currents through the TRPM8 channel in response to this compound in Chinese Hamster Ovary (CHO) or HEK293 cells expressing TRPM8.[1]
Materials:
-
CHO or HEK293 cells expressing human TRPM8
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP (pH 7.2 with CsOH)
-
This compound stock solution (in DMSO)
-
Menthol (positive control)
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24 hours before recording.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.
-
Perfuse the cell with different concentrations of this compound and record the resulting currents.
-
Use menthol as a positive control.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +80 mV).
-
Subtract the baseline current from the current elicited by this compound.
-
Plot the current density (pA/pF) against the this compound concentration to generate a dose-response curve.
-
Signaling Pathways and Visualizations
Activation of the TRPM8 channel by an agonist like this compound leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates a signaling cascade.
TRPM8 Activation and Downstream Signaling
The activation of TRPM8 is critically dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane. The binding of an agonist is thought to induce a conformational change in the channel, leading to its opening. The subsequent influx of Ca2+ can have several downstream effects, including the activation of calcium-dependent enzymes and transcription factors. While the specific downstream effectors of this compound-mediated TRPM8 activation are not fully elucidated, general TRPM8 signaling pathways involve the activation of kinases such as Extracellular signal-Regulated Kinase (ERK) and the subsequent phosphorylation of transcription factors like CREB (cAMP response element-binding protein), which can lead to changes in gene expression.
Figure 1: Proposed signaling pathway for this compound-mediated TRPM8 activation.
Experimental Workflow for Characterizing this compound's Effect on TRPM8
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound's interaction with the TRPM8 channel.
Figure 2: Experimental workflow for this compound's effect on TRPM8.
Conclusion
This compound presents a fascinating case of a natural compound with a bimodal and relatively weak modulatory effect on the TRPM8 channel. Its derivatives, however, show potential for more potent and varied interactions, including both activation and inhibition. This guide provides a foundational understanding and practical protocols for researchers to further explore the nuances of this compound and its analogs as modulators of TRPM8. A thorough quantitative characterization, including the determination of EC50 and IC50 values under various conditions, and a deeper investigation into the downstream signaling consequences of its modulatory action are critical next steps in fully understanding its physiological role and therapeutic potential.
References
The Role of Umbellulone in Headache Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Umbellulone, a monoterpene ketone and the principal volatile constituent of the California bay laurel (Umbellularia californica), is colloquially known as the "headache tree" due to its ability to induce severe headaches upon inhalation.[1][2][3][4][5] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced headache, focusing on its interaction with the trigeminovascular system. We will detail the signaling pathways, present quantitative data from key studies, outline experimental protocols, and provide visual representations of the core concepts to facilitate a comprehensive understanding for researchers and professionals in drug development.
Core Signaling Pathway: TRPA1 Activation and CGRP Release
The primary mechanism by which this compound induces headache is through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[4][6][7][8][9][10][11][12]
Key steps in the signaling cascade:
-
TRPA1 Activation: this compound acts as a selective agonist of the TRPA1 channel.[6][7][8] This activation is thought to occur, at least in part, through covalent modification of cysteine residues on the intracellular domain of the channel, a mechanism shared by other electrophilic TRPA1 agonists like mustard oil.[4][13] However, studies have shown that this compound can still activate TRPA1 to some extent even when these cysteine residues are mutated, suggesting a dual mode of action that is partially electrophilic.[13][14]
-
Trigeminal Neuron Depolarization: Activation of TRPA1 channels on the terminals of trigeminal ganglion neurons leads to an influx of cations, primarily calcium (Ca2+) and sodium (Na+), causing depolarization of the neuron.[3][4][6]
-
CGRP Release: This depolarization triggers the release of neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP), from the peripheral and central terminals of the trigeminal neurons.[3][4][6][7][8] CGRP is a potent vasodilator and is a key molecule implicated in the pathophysiology of migraine.[4]
-
Neurogenic Inflammation and Vasodilation: The release of CGRP and other neuropeptides in the dura mater leads to a phenomenon known as neurogenic inflammation.[7] This is characterized by vasodilation of meningeal blood vessels and plasma protein extravasation.[3][6]
-
Pain Signal Transmission: The activation of trigeminal neurons and the subsequent neurogenic inflammation are transmitted to the central nervous system, where they are perceived as pain, often manifesting as a headache.[2]
The following diagram illustrates this core signaling pathway.
Quantitative Data on this compound's Activity
Several studies have quantified the potency and efficacy of this compound in activating TRPA1 channels and eliciting physiological responses. The following tables summarize key quantitative data.
Table 1: In Vitro TRPA1 Activation by this compound
| Cell Type | Species | Assay | Parameter | Value | Reference |
| HEK293 (transfected with rat TRPA1) | Rat | Calcium Imaging | EC50 | 18.7 ± 3.5 µM | [4] |
| Chinese Hamster Ovary (CHO) (transfected with mouse TRPA1) | Mouse | Whole-cell Patch Clamp | EC50 | ~12 µM | [15] |
| Trigeminal Ganglion Neurons | Rat | Calcium Imaging | EC50 | 56.6 ± 8.3 µM | [3][16] |
Table 2: In Vivo Nociceptive Responses to this compound in Mice
| Mouse Strain | Administration | Endpoint | Dose | Response | Reference |
| Wild-type (Trpa1+/+) | Ocular Instillation | Eye Wiping Movements | 250 nmol | ~15 wipes in 2 min | [1] |
| TRPA1 Knockout (Trpa1-/-) | Ocular Instillation | Eye Wiping Movements | 250 nmol | No significant response | [1] |
| Wild-type | Dural Application | Facial Allodynia | 10% solution | Significant decrease in withdrawal threshold | [11] |
| Wild-type | Dural Application | Hindpaw Allodynia | 10% solution | Significant decrease in withdrawal threshold | [11] |
Experimental Protocols
This section details the methodologies for key experiments used to investigate the effects of this compound.
Calcium Imaging in Cultured Trigeminal Ganglion Neurons
This protocol is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound, indicating neuronal activation.
Methodology:
-
Cell Culture: Trigeminal ganglia are dissected from rodents and cultured on glass coverslips pre-coated with poly-D-lysine and laminin.
-
Fluorescent Dye Loading: Neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for 30-60 minutes at 37°C.
-
Imaging Setup: Coverslips are mounted on a perfusion chamber on the stage of an inverted microscope equipped with a fluorescence imaging system.
-
Perfusion and Stimulation: Cells are continuously perfused with a physiological salt solution. This compound is applied at various concentrations through the perfusion system.
-
Data Acquisition: Fluorescence intensity is measured at different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2). The ratio of these intensities is calculated to determine the relative change in [Ca²⁺]i.
-
Controls: Positive controls, such as capsaicin (a TRPV1 agonist) or mustard oil (a known TRPA1 agonist), are used to identify responsive neurons. Negative controls include vehicle application and the use of selective TRPA1 antagonists like HC-030031.[3][16]
The following diagram illustrates the experimental workflow for calcium imaging.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to directly measure the ion currents across the cell membrane of TRPA1-expressing cells upon this compound application.
Methodology:
-
Cell Preparation: HEK293 or CHO cells transfected with the TRPA1 channel are cultured on glass coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on a microscope stage. A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and positioned to form a high-resistance seal with the cell membrane.
-
Whole-Cell Configuration: A brief suction pulse is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Drug Application: this compound is applied to the cell via a perfusion system.
-
Current Measurement: The current required to maintain the holding potential is recorded. An inward current upon this compound application indicates the opening of cation channels.
-
Data Analysis: The amplitude and kinetics of the this compound-evoked currents are analyzed to determine the concentration-response relationship and other biophysical properties.
In Vivo Model of Headache-Related Pain
Animal models are crucial for understanding the behavioral consequences of this compound exposure.
Methodology:
-
Animal Subjects: Wild-type and TRPA1 knockout mice are used to determine the specificity of this compound's effects.
-
Drug Administration: this compound can be administered through various routes, including ocular instillation, intranasal application, or direct application to the dura mater.[1][3][6][11]
-
Behavioral Assays:
-
Eye Wiping Test: Following ocular instillation, the number of eye wipes is counted as a measure of acute nociception.[1]
-
Cutaneous Allodynia: Mechanical sensitivity is assessed using von Frey filaments applied to the periorbital region or hindpaw. A decrease in the withdrawal threshold indicates allodynia, a surrogate for headache-like pain.[11]
-
-
Pharmacological Intervention: To further probe the mechanism, animals can be pre-treated with TRPA1 antagonists or CGRP receptor antagonists to see if these block the this compound-induced behaviors.[3][6]
The logical relationship for the in vivo headache model is depicted below.
Implications for Drug Development
The well-defined mechanism of this compound-induced headache provides a valuable tool for the development of novel therapeutics for migraine and other headache disorders.
-
Target Validation: The clear dependence of this compound's effects on TRPA1 and CGRP pathways reinforces the validity of these molecules as therapeutic targets.
-
Preclinical Models: this compound can be used as a reliable pharmacological trigger in preclinical models to induce migraine-like pain, facilitating the screening and evaluation of new analgesic compounds.[17] For instance, a "two-hit" model using restraint stress followed by this compound challenge has been developed to study vulnerability to migraine-like pain.[17]
-
Translational Research: Understanding how an environmental trigger like this compound activates the trigeminovascular system provides insights into how other environmental irritants, such as pollutants and smoke, may contribute to headache exacerbation.[2][4][5][7][9][10]
Conclusion
This compound serves as a potent and selective activator of the TRPA1 channel, initiating a cascade of events within the trigeminovascular system that culminates in headache. The key steps involve trigeminal neuron activation, CGRP release, and subsequent neurogenic inflammation. The detailed understanding of this pathway, supported by robust quantitative data and well-established experimental protocols, not only elucidates the "headache tree" phenomenon but also provides a powerful framework for advancing research and development in the field of headache and pain therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Headache tree is a pain in the brain [sciencenews.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. CA Bay Laurel trees cause headaches? [houzz.com]
- 6. The 'headache tree' via this compound and TRPA1 activates the trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. This compound | TRPA1 channel activator | Hello Bio [hellobio.com]
- 9. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 10. migrainecollaborative.org [migrainecollaborative.org]
- 11. ACTIVATION OF TRPA1 ON DURAL AFFERENTS: A POTENTIAL MECHANISM OF HEADACHE PAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 13. This compound modulates TRP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A novel, injury-free rodent model of vulnerability for assessment of acute and preventive therapies reveals temporal contributions of CGRP-receptor activation in migraine-like pain - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide delves into the primary scientific literature surrounding the discovery of umbellulone, a bicyclic monoterpene ketone known for its unique chemical structure and physiological effects. We present a comprehensive overview of its initial isolation, characterization, and the pivotal experiments that led to the elucidation of its structure, providing researchers with the foundational knowledge for future studies and drug development endeavors.
From "Headache Tree" to Isolated Ketone: The Early Investigations
The story of this compound begins with the observation of the physiological effects of the California laurel (Umbellularia californica), colloquially known as the "headache tree." Early encounters with the tree's pungent aroma were reported to cause severe headaches. This prompted scientific inquiry into the chemical constituents of its essential oil.
Initial fractionation of the oil from the leaves of Umbellularia californica was conducted by Stillman in 1880, who isolated a fraction boiling between 215-216°C that was responsible for the headache-inducing properties. However, it was Frederick B. Power and Frank H. Lee in 1904 who first isolated and named the specific ketone, "this compound." Their work laid the groundwork for understanding the chemical nature of this bioactive compound.
Isolation and Physicochemical Properties: A Summary of Early Findings
The pioneering work of Power and Lee, followed by the structural investigations of Frank Tutin and F. W. Semmler, provided the first quantitative data on this compound. The following tables summarize the key physical and chemical properties reported in the early 20th-century literature.
Table 1: Physical Properties of this compound from Primary Literature
| Property | Reported Value | Investigator(s) | Year |
| Boiling Point | 217-222 °C | Power and Lee | 1904 |
| 219-221 °C (corr.) | Tutin | 1908 | |
| Specific Rotation ([α]D) | -37.0° (in absolute alcohol) | Power and Lee | 1904 |
| -36.6° | Tutin | 1908 | |
| Density (d20) | 0.950 | Power and Lee | 1904 |
| Refractive Index (nD20) | 1.4839 | Power and Lee | 1904 |
| Molecular Formula | C10H14O | Power and Lee | 1904 |
Table 2: Composition of Umbellularia californica Leaf Oil (Power and Lee, 1904)
| Constituent | Percentage (%) |
| This compound | ~60 |
| Cineole (Eucalyptol) | ~20 |
| Pinene | Present |
| Eugenol | Present |
| Methyl eugenol | Present |
| Safrole | Present |
| Formic Acid | Present (in aqueous distillate) |
| Esters (as Linalyl Acetate) | Traces |
Experimental Protocols from the Primary Literature
To provide a clear understanding of the foundational research, the following are detailed methodologies for the key experiments as described in the original publications.
Isolation of this compound (Power and Lee, 1904)
The essential oil was obtained by steam distillation of the fresh leaves of Umbellularia californica. The crude oil was then subjected to fractional distillation under atmospheric pressure. The fraction collected between 217-222°C was identified as nearly pure this compound. For further purification, this fraction was treated with a solution of sodium bisulphite to form a crystalline addition product. The ketone was then regenerated by decomposition of this bisulphite compound with a dilute solution of sodium carbonate. The regenerated this compound was subsequently purified by steam distillation.
Structural Elucidation via Derivatization (Tutin, 1908)
A critical step in determining the structure of this compound was the preparation and characterization of various derivatives. These reactions helped to identify the functional groups and the carbon skeleton of the molecule.
-
This compound Oxime: A solution of this compound in alcohol was treated with hydroxylamine hydrochloride and sodium bicarbonate. The resulting crystalline oxime was recrystallized from dilute alcohol.
-
This compound Semicarbazone: this compound was treated with semicarbazide hydrochloride and sodium acetate in aqueous alcohol. The resulting semicarbazone was recrystallized from alcohol.
-
This compound Dibromide: this compound was dissolved in glacial acetic acid and treated with a solution of bromine in glacial acetic acid. The resulting dibromide was obtained as a crystalline solid.
-
Reduction to Dihydroumbellulol: this compound was reduced using sodium in moist ethereal solution to yield the corresponding secondary alcohol, dihydroumbellulol.
The Evolution of this compound's Structure
The initial structural proposal by Power and Lee in 1904 depicted a bicyclic ketone. However, further experimental work by Tutin in 1908 led to a revised structure. Later in the same year, F. W. Semmler proposed the currently accepted structure, which features a unique bicyclo[3.1.0]hexane framework. The journey to the correct structure highlights the deductive power of classical organic chemistry techniques.
Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the key workflows in the discovery and structural elucidation of this compound.
Caption: Experimental workflow for the isolation and initial characterization of this compound.
Caption: Logical progression of the structural elucidation of this compound.
This guide provides a foundational understanding of the initial discovery and characterization of this compound, drawing directly from the primary scientific literature. For researchers and professionals in drug development, this historical context is invaluable for appreciating the chemical complexities of this unique natural product and for informing future research directions.
The Biosynthesis of Umbellulone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Umbellulone, a bicyclic monoterpene ketone, is the principal chemical constituent of the essential oil from the leaves of the California bay laurel (Umbellularia californica). Renowned for its pungent aroma and notable physiological effects, including the induction of headaches, this compound presents a fascinating case study in plant specialized metabolism. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, from its fundamental precursors to the final enzymatic transformations. It is designed to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug development, offering detailed insights into the enzymatic machinery, potential regulatory mechanisms, and methodologies for further investigation.
Introduction
This compound (4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hex-3-en-2-one) is a monoterpenoid that constitutes 40-60% of the essential oil of Umbellularia californica[1]. Its unique chemical structure, featuring a cyclopropane ring fused to a cyclopentanone, is responsible for its characteristic properties. Understanding the biosynthesis of this complex natural product is crucial for potential applications in synthetic biology, metabolic engineering, and the development of novel therapeutic agents. This guide will delineate the known and proposed steps in the this compound biosynthetic pathway, supported by available scientific literature.
The Core Monoterpene Biosynthetic Pathway
Like all monoterpenes in plants, the biosynthesis of this compound originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.
A head-to-tail condensation of IPP and DMAPP, catalyzed by geranyl pyrophosphate synthase (GPPS) , yields the central C10 precursor for all monoterpenes, geranyl pyrophosphate (GPP) .
The Committed Steps to this compound
The formation of the characteristic bicyclic scaffold of this compound from GPP is a multi-step enzymatic process. The key intermediate in this pathway is the bicyclic monoterpene, sabinene .
Cyclization of GPP to Sabinene
The first committed step in this compound biosynthesis is the cyclization of GPP to (+)-sabinene. This complex rearrangement is catalyzed by a specific monoterpene synthase, sabinene synthase . This enzyme facilitates the isomerization of GPP to a linalyl pyrophosphate intermediate, which then undergoes cyclization to form the bicyclic sabinene structure.
Proposed Conversion of Sabinene to this compound
While the direct enzymatic conversion of sabinene to this compound in Umbellularia californica has not been fully elucidated, a plausible two-step pathway is proposed based on analogous biosynthetic pathways of other thujane-type monoterpenes, such as thujone.
-
Hydroxylation of Sabinene: The first step is the hydroxylation of sabinene at the C3 position to form sabinol . This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP450) . These enzymes are commonly involved in the functionalization of terpene skeletons. In the biosynthesis of thujone, a similar hydroxylation of sabinene is a key step. A microsomal preparation from sage (Salvia officinalis) has been shown to catalyze the NADPH- and O2-dependent hydroxylation of (+)-sabinene to (+)-cis-sabinol, a reaction characteristic of a cytochrome P-450-dependent mixed-function oxygenase[2].
-
Oxidation of Sabinol to this compound: The final step is the oxidation of the hydroxyl group of sabinol to a ketone, yielding this compound. This dehydrogenation reaction is likely catalyzed by a dehydrogenase , a class of enzymes responsible for such oxidative transformations in secondary metabolism.
Quantitative Data
Quantitative analysis of the essential oil of Umbellularia californica provides insights into the metabolic flux towards this compound.
| Component | Concentration in Essential Oil (%) | Plant Part | Reference |
| This compound | 40 - 60 | Leaves | [1] |
| This compound | 39 | Leaves | [3] |
| This compound | 41.0 | Leaf Oil | [4] |
| Sabinene | 6 | Leaves | [3] |
| Sabinene | 10.2 | Leaf Oil | [4] |
Note: Enzyme kinetic data for the specific sabinene hydroxylase and sabinol dehydrogenase in Umbellularia californica are not currently available in the public domain and represent a key area for future research.
Experimental Protocols
Extraction and Analysis of this compound and its Precursors
Objective: To extract and quantify this compound and its potential precursor, sabinene, from Umbellularia californica leaves.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Plant Material: Freshly collected leaves of Umbellularia californica.
-
Extraction:
-
Homogenize 1 g of fresh leaf tissue in liquid nitrogen.
-
Extract the powdered tissue with 5 mL of a suitable organic solvent (e.g., hexane or dichloromethane) containing an internal standard (e.g., n-dodecane) for 2 hours with gentle agitation.
-
Centrifuge the mixture at 3000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Instrument: Agilent 7890B GC coupled with a 5977A MS detector, or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 60°C for 2 min.
-
Ramp: 5°C/min to 180°C.
-
Ramp: 20°C/min to 280°C, hold for 5 min.
-
-
MS Detector:
-
Transfer line temperature: 280°C.
-
Ion source temperature: 230°C.
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Scan range: m/z 40-400.
-
-
-
Compound Identification and Quantification:
-
Identify this compound and sabinene by comparing their mass spectra and retention times with those of authentic standards and the NIST mass spectral library.
-
Quantify the compounds based on the peak area relative to the internal standard.
-
Characterization of Sabinene Synthase Activity
Objective: To express and functionally characterize the sabinene synthase from Umbellularia californica.
Methodology:
-
Gene Cloning:
-
Isolate total RNA from young leaves of Umbellularia californica.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the putative sabinene synthase gene using PCR with specific primers designed based on conserved regions of known sabinene synthases.
-
Clone the amplified gene into a suitable expression vector (e.g., pET-28a).
-
-
Heterologous Expression:
-
Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG at a low temperature (e.g., 18°C) overnight.
-
-
Protein Purification:
-
Lyse the bacterial cells by sonication.
-
Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).
-
-
Enzyme Assay:
-
Reaction Mixture (500 µL):
-
50 mM HEPES buffer (pH 7.5)
-
10 mM MgCl₂
-
1 mM DTT
-
10% (v/v) glycerol
-
50 µM Geranyl Pyrophosphate (GPP)
-
1-5 µg of purified sabinene synthase
-
-
Incubation: Overlay the reaction mixture with 500 µL of hexane. Incubate at 30°C for 1-2 hours.
-
Product Extraction: Vortex the mixture to extract the terpene products into the hexane layer.
-
Analysis: Analyze the hexane layer by GC-MS as described in Protocol 5.1 to identify the sabinene product.
-
Visualizations
Caption: Proposed biosynthetic pathway of this compound in plants.
Caption: Experimental workflow for the characterization of Sabinene Synthase.
Conclusion and Future Perspectives
The biosynthesis of this compound follows the general pathway of monoterpene synthesis, with the key committed steps being the cyclization of GPP to sabinene and the subsequent oxidation of sabinene to this compound. While the involvement of a sabinene synthase is well-established for the initial cyclization, the specific enzymes responsible for the final hydroxylation and dehydrogenation steps in Umbellularia californica remain to be definitively identified and characterized. Future research should focus on the isolation and functional characterization of the putative cytochrome P450 monooxygenase and dehydrogenase to fully elucidate the pathway. This knowledge will not only deepen our understanding of plant specialized metabolism but also open avenues for the biotechnological production of this compound and its derivatives for various applications.
References
- 1. Thujone - Wikipedia [en.wikipedia.org]
- 2. Metabolism of monoterpenes: demonstration of the hydroxylation of (+)-sabinene to (+)-cis-sabinol by an enzyme preparation from sage (Salvia officinalis) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Umbellulone from Bay Laurel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbellulone is a monoterpene ketone primarily found in the essential oil of the California Bay Laurel (Umbellularia californica), a plant sometimes referred to as the "headache tree".[1][2] This compound is of significant interest to the scientific community due to its unique chemical structure and biological activities, including its potential as an insecticide and its notable neurological effects.[3][4] It is crucial to distinguish the source plant, Umbellularia californica, from the more common Mediterranean Bay Laurel (Laurus nobilis), as this compound is a major component (ranging from 37% to 60%) in the former but is not detected in the latter.[4][5]
These application notes provide detailed protocols for established and advanced methods for extracting this compound from Umbellularia californica leaves. The methods covered include traditional steam distillation, solvent extraction, and modern supercritical fluid extraction (SFE), offering options that balance yield, purity, and environmental considerations.
Extraction Methodologies
The selection of an extraction method depends on the desired scale, purity, and available equipment. Steam distillation is the most traditional and widely cited method for obtaining this compound-rich essential oil. Solvent extraction offers an alternative for lab-scale operations, while supercritical CO₂ extraction represents a green, highly tunable technology suitable for producing high-purity extracts.
Steam Distillation
Steam distillation is a robust and common method for extracting volatile compounds like this compound.[6][7][8] The process involves passing steam through the plant material to vaporize the volatile oils, which are then condensed and collected.
Solvent Extraction
Solvent extraction utilizes organic solvents to dissolve the desired compounds from the plant matrix. While effective, this method requires careful selection of solvents to optimize for this compound and necessitates a post-extraction step to remove the solvent. Common solvents for extracting phytochemicals include ethanol, methanol, and acetone.[9][10]
Supercritical Fluid Extraction (SFE)
Quantitative Data Summary
The yield and concentration of this compound can vary based on the extraction method, plant material origin, and processing parameters. The following table summarizes quantitative data reported in the literature.
| Parameter | Method | Plant Material | Result | Reference |
| This compound Concentration | Steam Distillation | Umbellularia californica leaves | 41.0% of essential oil | [14][15] |
| This compound Concentration | Not Specified | Umbellularia californica leaves | 39% of volatile oil | [5] |
| This compound Concentration | Not Specified | Umbellularia californica leaves | 40% to 60% of essential oil | [1][5] |
| This compound Concentration | GC/GC-MS Analysis | Umbellularia californica leaves | 37% of essential oil | [4] |
| Essential Oil Yield | Steam Distillation | Umbellularia californica leaves | Up to 4.69% | [5] |
Experimental Protocols
Protocol 1: Steam Distillation
Objective: To extract this compound-rich essential oil from Umbellularia californica leaves.
Materials:
-
Fresh or dried leaves of Umbellularia californica
-
Distilled water
-
Steam distillation apparatus (e.g., Clevenger-type)
-
Heating mantle
-
Condenser with chilled water supply
-
Florentine separator or separatory funnel
-
Anhydrous sodium sulfate
-
Glass storage vials, amber
Procedure:
-
Preparation of Plant Material: Coarsely chop or grind the bay laurel leaves to increase the surface area for efficient extraction.
-
Apparatus Setup: Place a known quantity of the prepared leaves (e.g., 200 g) into the distillation flask and add sufficient distilled water to cover the material.
-
Distillation: Connect the flask to the Clevenger apparatus and condenser. Begin heating the flask. Steam will pass through the plant material, carrying the volatile essential oils.
-
Condensation: The steam and oil vapor mixture is cooled in the condenser, turning back into a liquid.
-
Collection: The condensate (hydrosol and essential oil) collects in the separator. As the oil is less dense than water, it will form a layer on top.
-
Extraction Duration: Continue the distillation for a period of 3-4 hours to ensure complete extraction of the volatile oils.[15]
-
Oil Separation: Carefully separate the essential oil layer from the aqueous layer (hydrosol) using the separator's stopcock.
-
Drying: Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Decant the dried oil into an amber glass vial and store at 4°C in the dark to prevent degradation.
Protocol 2: Soxhlet (Solvent) Extraction
Objective: To perform a comprehensive extraction of compounds, including this compound, using a solvent.
Materials:
-
Dried and powdered leaves of Umbellularia californica
-
Soxhlet extractor apparatus
-
Cellulose extraction thimble
-
Ethanol (95% or absolute)
-
Rotary evaporator
-
Heating mantle and round-bottom flask
-
Condenser
Procedure:
-
Preparation: Place a known amount of finely powdered leaves (e.g., 50 g) into a cellulose thimble.
-
Loading: Position the thimble inside the main chamber of the Soxhlet extractor.
-
Solvent Addition: Fill the distillation flask with ethanol (e.g., 250 mL).
-
Extraction: Assemble the apparatus and heat the flask. The solvent vaporizes, travels to the condenser, liquefies, and drips into the chamber containing the sample. Once the chamber is full, the solvent containing the extract siphons back into the flask. This cycle repeats.
-
Duration: Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon tube runs clear.
-
Solvent Removal: After extraction, cool the apparatus. Remove the flask containing the solvent and extract. Concentrate the extract by removing the ethanol using a rotary evaporator under reduced pressure.
-
Final Product: The resulting product is a concentrated oleoresin containing this compound and other plant metabolites. Further purification by chromatography would be required to isolate pure this compound.
Protocol 3: Supercritical CO₂ Extraction (SFE)
Objective: To selectively extract this compound using an environmentally friendly solvent.
Materials:
-
Dried, ground leaves of Umbellularia californica
-
Supercritical Fluid Extractor system with a high-pressure pump, extraction vessel, and separator.
-
Food-grade liquid carbon dioxide
Procedure:
-
Preparation: Load the ground plant material into the extraction vessel of the SFE system.
-
System Purge: Seal the vessel and purge the system with gaseous CO₂ to remove air.
-
Set Parameters: Pressurize and heat the system to the desired supercritical conditions. Based on protocols for similar monoterpenes, initial parameters could be:
-
Pressure: 150-300 bar
-
Temperature: 40-60°C[13]
-
-
Extraction (Dynamic Phase): Pump supercritical CO₂ through the extraction vessel at a constant flow rate (e.g., 2-3 mL/min).[13] The CO₂, now containing the dissolved this compound, flows to the separator.
-
Fractionation/Collection: In the separator, reduce the pressure (and/or temperature). This causes the CO₂ to lose its solvent power, and the extracted oil precipitates out for collection. The now-gaseous CO₂ can be recycled.
-
Depressurization: Once the extraction is complete, slowly and carefully depressurize the system.
-
Sample Recovery: Collect the extracted oil from the separator. The resulting extract is highly pure and free of solvent residues.
Workflow and Visualization
The general process for obtaining purified this compound from bay laurel leaves involves several key stages, from material preparation to final analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Headache tree is a pain in the brain [sciencenews.org]
- 3. fs.usda.gov [fs.usda.gov]
- 4. Publication : USDA ARS [ars.usda.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. bestengineeringtechnologies.com [bestengineeringtechnologies.com]
- 7. mechotech.in [mechotech.in]
- 8. naturallythinking.com [naturallythinking.com]
- 9. Isolation of Laurus nobilis Leaf Polyphenols: A Review on Current Techniques and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Synthesis of Umbellulone and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbellulone is a monoterpene ketone primarily found in the leaves of the California bay laurel (Umbellularia californica), notoriously known as the "headache tree".[1] Its unique bicyclo[3.1.0]hexane structure and its potent biological activity as a selective activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel make it a molecule of significant interest in neuroscience and pharmacology.[1] Activation of TRPA1 by this compound in trigeminal neurons leads to the release of calcitonin gene-related peptide (CGRP), a key event in the pathophysiology of migraine.[1] This well-defined mechanism of action makes this compound and its derivatives valuable tools for studying nociception, neurogenic inflammation, and for the development of novel analgesics targeting the TRPA1-CGRP axis.
These application notes provide detailed protocols for the total synthesis of this compound, as well as for the preparation of several of its derivatives. Furthermore, the biological context of this compound's activity is discussed, along with protocols for its biological evaluation.
I. Laboratory Synthesis of this compound
Two primary synthetic routes for this compound are presented: a classical multi-step chemical synthesis and a more direct photochemical approach.
Multi-Step Total Synthesis
This route involves the construction of the cyclopropane ring followed by an intramolecular aldol cyclization to form the bicyclic ketone.[1]
Experimental Workflow:
Figure 1: Workflow for the multi-step synthesis of this compound.
Experimental Protocol:
Step 1: Synthesis of 1-Carbomethoxy-2-isobutyryl-1-methylcyclopropane
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diazomethyl isopropyl ketone in an excess of methyl methacrylate.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of a suitable copper catalyst (e.g., copper(II) sulfate) to initiate the cyclopropanation reaction.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the excess methyl methacrylate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-carbomethoxy-2-isobutyryl-1-methylcyclopropane.
Step 2: Hydrolysis to 2-Isobutyryl-1-methyl-1-cyclopropanecarboxylic acid
-
Dissolve the product from Step 1 in a mixture of methanol and water.
-
Add an excess of sodium hydroxide and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and acidify with 2M hydrochloric acid until a pH of ~2 is reached.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a mixture of cis- and trans-2-isobutyryl-1-methyl-1-cyclopropanecarboxylic acid.
Step 3: Isomer Separation and Grignard Reaction
-
The trans isomer is separated from the cis isomer by fractional crystallization or preparative chromatography.
-
Dissolve the isolated trans isomer in anhydrous diethyl ether.
-
Slowly add a solution of methylmagnesium bromide (Grignard reagent) in diethyl ether at 0 °C.
-
Allow the reaction to stir at room temperature for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-acetyl-2-isobutyryl-1-methylcyclopropane.
Step 4: Aldol Cyclization to this compound
-
Dissolve the product from Step 3 in ethanol.
-
Add a dilute aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature for 12 hours.
-
Neutralize the reaction with dilute hydrochloric acid.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by distillation under reduced pressure or column chromatography to yield this compound.
Quantitative Data:
| Step | Product | Yield |
| 1. Cyclopropanation | 1-Carbomethoxy-2-isobutyryl-1-methylcyclopropane | ~35% |
| 2. Hydrolysis | 2-Isobutyryl-1-methyl-1-cyclopropanecarboxylic acid | High |
| 3. Grignard Reaction | 1-Acetyl-2-isobutyryl-1-methylcyclopropane | Good |
| 4. Aldol Cyclization | This compound | Good |
Photochemical Synthesis from Thymol
A more direct, one-step synthesis of this compound can be achieved through the photochemical rearrangement of thymol in a superacidic medium.
Experimental Protocol:
-
Prepare a solution of thymol in trifluoromethanesulfonic acid in a quartz reaction vessel.
-
Purge the solution with nitrogen for 15 minutes to remove dissolved oxygen.
-
Irradiate the solution with a UV lamp (e.g., at 254 nm or 300 nm) while maintaining a low temperature (e.g., -78 °C) using a cryostat.
-
Monitor the reaction progress by GC-MS.
-
Upon reaching the desired conversion, carefully quench the reaction by pouring the acidic solution into a vigorously stirred mixture of ice and sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate this compound.
Quantitative Data:
| Starting Material | Product | Yield |
| Thymol | This compound | ~10% |
II. Synthesis of this compound Derivatives
The chemical structure of this compound offers several sites for modification, including the ketone, the carbon-carbon double bond, and the cyclopropane ring. The following protocols describe the synthesis of representative derivatives.
Reduction of this compound to Dihydroumbellulols
The ketone functionality of this compound can be reduced to the corresponding alcohol, yielding dihydroumbellulols, which have been investigated as cooling agents.
Experimental Workflow:
Figure 2: Workflow for the synthesis of dihydroumbellulols.
Experimental Protocol:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of acetone.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting mixture of diastereomeric dihydroumbellulols by column chromatography.
Quantitative Data:
| Starting Material | Product | Yield |
| This compound | Dihydroumbellulols | High |
Synthesis of this compound Oxime
The ketone can be converted to an oxime, a common derivative for characterization and further functionalization.
Experimental Protocol:
-
Dissolve this compound in ethanol.
-
Add hydroxylamine hydrochloride and an excess of a base such as pyridine or sodium acetate.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it into cold water.
-
Collect the precipitated solid by filtration or extract the aqueous layer with an organic solvent if the product is an oil.
-
Wash the product with water and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound oxime.
Synthesis of this compound Hydrazone
Reaction with hydrazine or its derivatives yields the corresponding hydrazone, which can serve as a precursor for various heterocyclic compounds.
Experimental Protocol:
-
Dissolve this compound in ethanol or methanol.
-
Add a slight excess of hydrazine hydrate (or a substituted hydrazine).
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature or gently heat for 1-3 hours.
-
Cool the reaction mixture. The product may precipitate upon cooling.
-
If no precipitate forms, add cold water to induce precipitation.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield this compound hydrazone.
Synthesis of this compound Epoxide
The double bond in this compound can be epoxidized to introduce a reactive epoxide ring.
Experimental Protocol:
-
Dissolve this compound in a chlorinated solvent such as dichloromethane.
-
Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in one portion at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound epoxide.
III. Application Notes: Biological Activity of this compound
This compound is a potent and selective agonist of the TRPA1 ion channel, a key sensor for environmental irritants and endogenous pain-producing substances.
Mechanism of Action: TRPA1 Activation and CGRP Release
Inhalation of this compound leads to its rapid absorption and distribution to the trigeminal nerves innervating the meninges.[1] Here, it activates TRPA1 channels on nociceptive neurons.[1] This activation leads to the influx of calcium ions, depolarization of the neuron, and the subsequent release of the neuropeptide CGRP.[1] CGRP is a potent vasodilator and is a central mediator of the pain associated with migraine.[1]
Signaling Pathway:
Figure 3: Signaling pathway of this compound-induced pain.
Protocol for In Vitro Evaluation of TRPA1 Activation
The activity of this compound and its derivatives as TRPA1 agonists can be assessed using a calcium imaging assay in cells expressing the TRPA1 channel.
Experimental Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing human TRPA1 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Cell Plating: Plate the cells in 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.
-
Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound and its derivatives in HBSS.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the compounds to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the influx of calcium upon TRPA1 activation. Calculate the EC₅₀ value for each compound by plotting the peak fluorescence response against the compound concentration and fitting the data to a dose-response curve.
Quantitative Data:
| Compound | Target | Assay | EC₅₀ (µM) |
| This compound | Human TRPA1 | Calcium Imaging | ~28.5 |
| This compound | Rat TRPA1 | Calcium Imaging | ~18.7 |
Conclusion
This compound serves as a fascinating lead compound for the development of chemical probes to study the TRPA1 channel and for the potential development of novel therapeutics for pain and migraine. The synthetic protocols provided herein offer a starting point for the generation of this compound and a diverse array of its derivatives, enabling further exploration of their structure-activity relationships and biological functions. The detailed biological context and experimental protocols for assessing TRPA1 activation will aid researchers in the pharmacological characterization of these novel compounds.
References
Application Notes and Protocols for Inducing Migraine Models in Rodents Using Umbellulone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbellulone, a monoterpene ketone and the major volatile constituent of the California bay laurel (Umbellularia californica), is a potent tool for inducing migraine-like phenotypes in rodent models.[1][2] Its mechanism of action involves the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key player in nociception.[1][2][3][4][5] This activation triggers the trigeminovascular system, leading to characteristic migraine-related events such as the release of Calcitonin Gene-Related Peptide (CGRP) and meningeal vasodilation.[1][2][4][5][6] These effects make this compound a valuable compound for studying migraine pathophysiology and for the preclinical evaluation of novel acute and preventive migraine therapies.[6][7]
This document provides detailed application notes and protocols for utilizing this compound to establish reliable and reproducible migraine models in rodents.
Mechanism of Action
This compound selectively activates TRPA1 channels expressed on trigeminal ganglion neurons.[1][3][5] This activation leads to a cascade of events that mimic key aspects of a migraine attack:
-
TRPA1 Channel Activation: this compound directly stimulates TRPA1 channels on peptidergic nociceptive neurons.[1][3]
-
CGRP Release: Activation of these neurons evokes a calcium-dependent release of CGRP from trigeminal nerve terminals, particularly in the dura mater.[1][2][3]
-
Meningeal Vasodilation: The released CGRP binds to its receptors, causing dose-dependent vasodilation of meningeal blood vessels.[1][2]
-
Nociceptive Behavior: The stimulation of the trigeminovascular system results in observable pain-like behaviors in rodents.[1][3]
The responses to this compound, including CGRP release and nociceptive behaviors, are absent in TRPA1 deficient mice, confirming the critical role of this channel.[1][3]
Signaling Pathway
Caption: this compound signaling pathway in migraine induction.
Quantitative Data Summary
The following tables summarize quantitative data from studies using this compound to induce migraine-like phenotypes in rodents.
Table 1: this compound Concentration and Cellular Responses
| Parameter | Species | This compound Concentration | Observed Effect | Reference |
| TRPA1 Activation (HEK293 cells) | Rat | µM to sub-mM | Selective stimulation of TRPA1-expressing cells. | [1][3] |
| TRPA1 Activation (Trigeminal Neurons) | Rat | 56.6 ± 8.3 µM (EC50) | [Ca²⁺]i mobilization. | [3] |
| TRPA1-like Currents (Dural Afferents) | Rat | Not specified | Currents produced in ~38% of cells. | [6] |
| CGRP Release (Dura Mater) | Rodent | µM to sub-mM | Calcium-dependent release of CGRP. | [1][3] |
Table 2: In Vivo Administration and Physiological/Behavioral Responses
| Administration Route | Species | This compound Dose/Concentration | Observed Effect | Reference |
| Intranasal | Rat | Dose-dependent | Increased meningeal blood flow. | [1][3] |
| Intravenous | Rat | Dose-dependent | Increased meningeal blood flow. | [1][3] |
| Dural Application | Rat | 10% and 30% | Tactile facial and hindpaw allodynia; decreased rearing. | [6] |
| Ocular Instillation | Mouse | 50-250 nmol | Concentration-dependent acute nociceptive behavior (eye wiping). | [8] |
| Inhalational (primed animals) | Mouse | Subthreshold | Reinstatement of cutaneous allodynia. | [7] |
Experimental Protocols
Protocol 1: Induction of Acute Nociceptive Behavior via Ocular Instillation
This protocol is designed to assess the acute nociceptive response to this compound.
Materials:
-
This compound
-
Vehicle (e.g., mineral oil)
-
Micropipette
-
Wild-type and TRPA1-deficient mice
-
Observation chamber
-
Video recording equipment (optional)
Procedure:
-
Prepare solutions of this compound in the desired vehicle at concentrations ranging from 50 to 250 nmol per 5 µL.
-
Acclimatize mice to the observation chamber.
-
Gently restrain a mouse and instill 5 µL of the this compound solution or vehicle onto the cornea of one eye.
-
Immediately place the mouse back into the observation chamber.
-
Record the number of eye-wiping movements with the ipsilateral forepaw for a defined period (e.g., the first 2 minutes).
-
Compare the responses between wild-type and TRPA1-deficient mice to confirm TRPA1 dependency.
Caption: Workflow for inducing acute nociceptive behavior.
Protocol 2: Assessment of Meningeal Blood Flow
This protocol measures changes in meningeal blood flow in response to this compound administration.
Materials:
-
This compound
-
Anesthetic
-
Surgical tools for craniotomy
-
Laser Doppler flowmetry system
-
Intravenous or intranasal administration setup
Procedure:
-
Anesthetize the rat and perform a craniotomy to expose the dura mater and the middle meningeal artery.
-
Position a laser Doppler probe over the exposed dura to establish a baseline blood flow reading.
-
Administer this compound intravenously or intranasally in a dose-dependent manner.
-
Continuously record meningeal blood flow for a specified period after administration.
-
To confirm the mechanism, pre-treat animals with a TRPA1 antagonist (e.g., HC-030031) or a CGRP receptor antagonist before this compound administration and observe for inhibition of the response.
Caption: Workflow for assessing meningeal blood flow.
Protocol 3: Induction of Cutaneous Allodynia
This protocol describes the induction of migraine-like cutaneous allodynia.
Materials:
-
This compound (for dural application or inhalation)
-
Von Frey filaments
-
Testing apparatus (e.g., elevated mesh floor)
-
For dural application: surgical setup for craniotomy
-
For inhalational model: exposure chamber
Procedure:
A) Dural Application:
-
Following a craniotomy, apply this compound (e.g., 10%) directly onto the dura mater.
-
At regular intervals (e.g., every hour for 5 hours), assess tactile sensitivity in the periorbital and hindpaw regions using von Frey filaments.
-
Record the withdrawal threshold or frequency of response to the filament application. A decrease in threshold indicates allodynia.
B) "Two-Hit" Inhalational Model: [7]
-
Priming (Hit 1): Induce a state of vulnerability, for example, through three consecutive daily episodes of restraint stress.
-
Allow for a washout period (e.g., 16 days) for transient hypersensitivity to resolve.
-
Challenge (Hit 2): Expose the primed mice to a normally subthreshold dose of this compound via inhalation in a chamber.
-
Assess periorbital and hindpaw allodynia using von Frey filaments at time points after the this compound challenge.
Caption: Workflows for inducing cutaneous allodynia.
Conclusion
This compound serves as a potent and specific activator of the TRPA1-CGRP pathway, providing a robust method for inducing migraine-like pain and associated physiological changes in rodents. The protocols outlined in these application notes offer a foundation for researchers to investigate the mechanisms of migraine and to screen potential therapeutic agents. The choice of model and protocol will depend on the specific research question, whether it involves studying acute pain signaling, neurovascular changes, or the mechanisms of chronic migraine vulnerability.
References
- 1. The 'headache tree' via this compound and TRPA1 activates the trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. ACTIVATION OF TRPA1 ON DURAL AFFERENTS: A POTENTIAL MECHANISM OF HEADACHE PAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel, injury-free rodent model of vulnerability for assessment of acute and preventive therapies reveals temporal contributions of CGRP-receptor activation in migraine-like pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of Umbellulone in Insect Repellent Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbellulone, a monoterpene ketone, is the principal chemical constituent of the essential oil from the California bay laurel tree (Umbellularia californica)[1][2]. Traditionally, the leaves of this plant have been used as a spice and an insect repellent[1]. Recent scientific research has validated these ethnobotanical uses, identifying this compound as a promising natural alternative to synthetic insect repellents. Studies have demonstrated its efficacy as both a biting deterrent and a larvicide against key disease vectors such as the yellow fever mosquito, Aedes aegypti[1][2]. This document provides detailed application notes, quantitative data, and experimental protocols for researchers investigating the insect repellent properties of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on the insecticidal and repellent activity of this compound and the essential oil of U. californica.
Table 1: Larvicidal Activity of this compound and U. californica Essential Oil against Aedes aegypti Larvae
| Compound/Extract | LD50 (ppm) |
| (-)-Umbellulone | Not explicitly defined, but identified as a primary larvicide. |
| U. californica Essential Oil | 52.6[1][2] |
| Thymol (Positive Control) | 17.6[1] |
| p-Cymene | Identified as a primary larvicide. |
| Methyl Eugenol | Identified as a primary larvicide. |
Table 2: Biting Deterrent Activity of this compound and other compounds from U. californica against Aedes aegypti
| Compound | Activity |
| (-)-Umbellulone | Identified as an active repellent. |
| Thymol | Identified as an active repellent. |
| 1,8-Cineole | Identified as an active repellent. |
| (-)-α-Terpineol | Identified as an active repellent. |
| DEET (Positive Control) | Higher biting deterrent activity than the tested compounds. |
Mechanism of Action: TRPA1 Signaling Pathway
This compound is known to be an agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel[3][4]. In insects, the TRPA1 channel is a key sensor for noxious chemical stimuli and plays a crucial role in repellent responses[5][6][7]. The activation of TRPA1 in sensory neurons by repellents like this compound leads to aversive behaviors.
There are two proposed mechanisms for TRPA1 activation by repellents in insects:
-
Direct Activation: Some repellents can directly bind to and activate the TRPA1 channel.
-
Indirect Activation: Other repellents may activate a G-protein coupled receptor (GPCR), which then triggers a downstream signaling cascade involving Gq protein and Phospholipase C (PLC) that ultimately leads to the opening of the TRPA1 channel[6].
The activation of TRPA1 results in an influx of Ca2+ ions, leading to depolarization of the neuron and the generation of action potentials that signal aversion to the central nervous system.
Experimental Protocols
The following are detailed protocols for evaluating the larvicidal and biting deterrent activities of this compound.
Larvicidal Bioassay Protocol
This protocol is adapted from standard WHO guidelines for testing mosquito larvicides.
Objective: To determine the lethal concentration (LC50) of this compound against Aedes aegypti larvae.
Materials:
-
This compound
-
Ethanol or DMSO (solvent)
-
Distilled water
-
250 mL glass beakers or disposable cups
-
Pipettes
-
Late third or early fourth instar larvae of Aedes aegypti
-
Larval rearing trays
-
Fish food (for larval rearing)
-
Incubator or environmental chamber (27 ± 2°C, 80 ± 10% RH, 12:12 h light:dark cycle)
Procedure:
-
Preparation of Stock Solution: Prepare a 1% (w/v) stock solution of this compound in ethanol or DMSO.
-
Preparation of Test Solutions: Prepare a series of dilutions from the stock solution to achieve final concentrations ranging from 10 to 100 ppm in distilled water. A negative control (distilled water with the same concentration of solvent) and a positive control (e.g., Temephos) should be prepared.
-
Experimental Setup:
-
Add 99 mL of distilled water to each beaker.
-
Add 1 mL of the respective test solution to each beaker to achieve the desired final concentration.
-
Introduce 25 late third or early fourth instar larvae into each beaker.
-
Each concentration should be tested in triplicate.
-
-
Incubation: Place the beakers in an incubator under controlled conditions for 24 hours.
-
Data Collection: After 24 hours, count the number of dead larvae in each beaker. Larvae are considered dead if they are immobile and do not respond to gentle probing with a needle.
-
Data Analysis: Calculate the percentage mortality for each concentration. Use probit analysis to determine the LC50 value.
Biting Deterrent Bioassay Protocol (K&D Module)
This protocol is based on the K&D module system for in vitro evaluation of biting deterrents.
Objective: To evaluate the biting deterrent activity of this compound against adult female Aedes aegypti.
Materials:
-
This compound
-
Ethanol (solvent)
-
DEET (positive control)
-
K&D module bioassay system
-
3x4 cm organdy cloth patches
-
Bovine blood
-
Sausage casing (collagen membrane)
-
Water bath (37°C)
-
Adult female Aedes aegypti (5-12 days old, starved for 12 hours)
Procedure:
-
Preparation of Test Solutions: Prepare solutions of this compound in ethanol at various concentrations (e.g., 1, 5, 10, 25 µg/cm²). Prepare a positive control solution of DEET (e.g., 25 nmol/cm²) and a negative control (ethanol only).
-
Treatment of Cloth Patches: Apply 30 µL of each test solution to a 3x4 cm organdy cloth patch and allow the solvent to evaporate.
-
Assembly of K&D Module:
-
Fill the wells of the K&D module with warm (37°C) bovine blood.
-
Cover the wells with a collagen membrane.
-
Place the treated cloth patch over the membrane.
-
-
Mosquito Exposure:
-
Release 50 adult female mosquitoes into the module.
-
Allow the mosquitoes to feed for a 3-minute exposure period.
-
-
Data Collection: After the exposure period, remove the mosquitoes and count the number of blood-fed (engorged) females for each treatment.
-
Data Analysis: Calculate the proportion of non-biting mosquitoes for each treatment. Compare the results to the negative and positive controls to determine the biting deterrence index (BDI).
Conclusion
This compound demonstrates significant potential as a natural insect repellent and larvicide. The provided data and protocols offer a solid foundation for researchers to further investigate its efficacy, optimize formulations, and explore its mechanism of action in greater detail. Future research could focus on field trials to assess its performance under real-world conditions and on toxicological studies to ensure its safety for human use. The activation of the TRPA1 channel by this compound presents an exciting avenue for the development of novel, targeted insect repellent technologies.
References
- 1. Publication : USDA ARS [ars.usda.gov]
- 2. Comparative investigation of Umbellularia californica and Laurus nobilis leaf essential oils and identification of constituents active against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. TRPA1 Channels in Drosophila and Honey Bee Ectoparasitic Mites Share Heat Sensitivity and Temperature-Related Physiological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sdbonline.org [sdbonline.org]
Application Notes and Protocols for In Vitro Assays Using Umbellulone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to investigate the biological activities of umbellulone, a monoterpene ketone found in the leaves of the Umbellularia californica tree. The primary known mechanism of action for this compound is the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, which is involved in pain and inflammation. This compound also exhibits neuroprotective and antimicrobial properties.
Data Presentation: Quantitative Analysis of this compound's In Vitro Activities
The following table summarizes the quantitative data for the in vitro biological activities of this compound.
| Assay Type | Target | Cell Line/System | Key Parameters | Value | Reference(s) |
| TRPA1 Activation | Rat TRPA1 | HEK293 cells | EC50 | 18.7 ± 3.5 µM | [1] |
| Human TRPA1 | HEK293 cells | EC50 | 28.5 ± 6.8 µM | [1] | |
| Mouse TRPA1 | CHO cells | EC50 | 11.6 ± 1.8 µM | [1] | |
| TRPA1 Inhibition | TRPA1 | Not Specified | IC50 | 408 µM | [2] |
| TRPM8 Activation | Human TRPM8 | HEK293 cells | - | Weak agonist | [3] |
| CGRP Release | Trigeminal Neurons | Rat Trigeminal Ganglion | - | Concentration-dependent increase | [4] |
| Neuroprotection | Glutamate-induced toxicity | SH-SY5Y cells | - | Protective effect | [5][6][7] |
| Antimicrobial Activity | Staphylococcus aureus | - | MIC | To be determined by user | [8][9] |
| Escherichia coli | - | MIC | To be determined by user | [8][9] | |
| Candida albicans | - | MIC | To be determined by user | [8][9][10] |
Experimental Protocols
TRPA1 Channel Activation Assay Using Calcium Imaging
This protocol details the measurement of TRPA1 channel activation by this compound in a heterologous expression system using calcium imaging.
Objective: To determine the potency (EC50) of this compound in activating the TRPA1 ion channel.
Materials:
-
Human Embryonic Kidney 293 (HEK293) cells stably transfected with the desired TRPA1 channel (rat, human, or mouse).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
This compound stock solution (in DMSO).
-
Fura-2 AM or Fluo-4 AM calcium indicator.
-
Pluronic F-127.
-
HEPES-buffered saline (HBS): 25 mM HEPES, 140 mM NaCl, 3.5 mM KCl, 2.5 mM CaCl2, 1 mM MgCl2, 3.3 mM D-glucose, pH 7.4.
-
Positive control: Mustard oil (AITC) or capsaicin.
-
96-well black, clear-bottom plates.
-
Fluorescence microplate reader or fluorescence microscope equipped for calcium imaging.
Procedure:
-
Cell Culture:
-
Culture HEK293-TRPA1 cells in DMEM in a humidified incubator at 37°C with 5% CO2.
-
Seed cells into 96-well black, clear-bottom plates at a density of 30,000 to 50,000 cells per well and allow them to adhere for 24 hours.[11]
-
-
Calcium Indicator Loading:
-
Prepare a loading solution of Fura-2 AM or Fluo-4 AM in HBS. A typical concentration is 2-5 µM. Add Pluronic F-127 (0.02%) to aid in dye solubilization.
-
Remove the culture medium from the wells and wash twice with HBS.
-
Add the loading solution to each well and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with HBS to remove excess dye.
-
Add fresh HBS to each well for the assay.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in HBS. Also, prepare solutions of the positive control and a vehicle control (DMSO in HBS).
-
Use a fluorescence plate reader to measure the baseline fluorescence. For Fura-2, excitation is at 340 nm and 380 nm, with emission at 510 nm. For Fluo-4, excitation is at ~490 nm and emission at ~520 nm.[12][13]
-
Add the this compound dilutions, positive control, or vehicle control to the wells.
-
Immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
The change in intracellular calcium is represented by the ratio of fluorescence intensities (F340/F380 for Fura-2) or the change in fluorescence intensity (for Fluo-4).
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Calcitonin Gene-Related Peptide (CGRP) Release Assay
This protocol describes the measurement of CGRP release from primary trigeminal ganglion neurons following stimulation with this compound.
Objective: To determine if this compound induces the release of CGRP from sensory neurons.
Materials:
-
Primary trigeminal ganglion neurons isolated from rats.
-
Poly-D-lysine coated culture plates.
-
HEPES-buffered saline (HBS): 22.5 mM HEPES, 135 mM NaCl, 3.5 mM KCl, 1 mM MgCl2, 2.5 mM CaCl2, 3.3 mM glucose, 0.1% BSA; pH 7.4.[14]
-
This compound stock solution (in DMSO).
-
Positive control: 60 mM KCl or capsaicin.[15]
-
CGRP ELISA kit.
-
Cell culture incubator (37°C, ambient CO2).
Procedure:
-
Neuron Culture:
-
Isolate trigeminal ganglia from rats and dissociate them into single cells.
-
Plate the neurons on poly-D-lysine coated plates and culture for 24 hours before the assay.[14]
-
-
CGRP Release Experiment:
-
Wash the cultured neurons three times with HBS.
-
Pre-incubate the cells in HBS for 1 hour at 37°C.
-
Wash the cells three more times with HBS.
-
Collect a baseline sample by incubating the cells with HBS for 10 minutes.[4]
-
Incubate the cells with different concentrations of this compound in HBS for 10 minutes.
-
As a positive control, incubate a set of wells with 60 mM KCl or capsaicin in HBS.
-
Collect the supernatant from each well for CGRP measurement.
-
-
CGRP Quantification:
-
Measure the concentration of CGRP in the collected supernatants using a CGRP ELISA kit, following the manufacturer's instructions.[15]
-
-
Data Analysis:
-
Calculate the amount of CGRP released (in pg/mL or fmol/well) for each condition.
-
Compare the CGRP release in this compound-treated wells to the baseline and positive control.
-
Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol outlines a method to assess the neuroprotective effects of this compound against glutamate-induced cell death in the SH-SY5Y human neuroblastoma cell line.
Objective: To determine if this compound can protect neuronal cells from glutamate-induced excitotoxicity.
Materials:
-
SH-SY5Y human neuroblastoma cell line.
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
This compound stock solution (in DMSO).
-
Glutamate solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
DMSO.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells in DMEM/F12 in a humidified incubator at 37°C with 5% CO2.
-
Seed cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.[5]
-
-
Treatment:
-
Cell Viability Assessment (MTT Assay):
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Compare the viability of cells treated with glutamate alone to those pre-treated with this compound.
-
Antimicrobial Susceptibility Testing by Broth Microdilution
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against common bacterial and fungal strains.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Fungal strain (e.g., Candida albicans).
-
Mueller-Hinton Broth (MHB) for bacteria.
-
RPMI-1640 medium for fungi.
-
This compound stock solution (in DMSO).
-
Positive control antibiotic/antifungal.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
Procedure:
-
Inoculum Preparation:
-
Grow microbial cultures overnight.
-
Dilute the cultures in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution of the this compound stock solution in the appropriate broth in a 96-well plate.
-
Include a positive control (antibiotic/antifungal), a negative control (broth only), and a vehicle control (DMSO in broth).
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well.
-
Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that inhibits growth by ≥90% compared to the control.[17]
-
References
- 1. Ex Vivo Release of Calcitonin Gene-Related Peptide from the Trigeminovascular System in Rodents [jove.com]
- 2. Frontiers | CGRP and the Calcitonin Receptor are Co-Expressed in Mouse, Rat and Human Trigeminal Ganglia Neurons [frontiersin.org]
- 3. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of Scrophularia buergeriana extract against glutamate-induced toxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 7. Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medalhospital.world [medalhospital.world]
- 9. researchgate.net [researchgate.net]
- 10. Candida albicans Promotes the Antimicrobial Tolerance of Escherichia coli in a Cross-Kingdom Dual-Species Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. brainvta.tech [brainvta.tech]
- 13. researchgate.net [researchgate.net]
- 14. Two Mechanisms Involved in Trigeminal CGRP Release: Implications for Migraine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ex vivo stimulation of the trigeminal nucleus caudalis induces peripheral CGRP release in the trigeminal ganglion and reveals a distinct dopamine–endocannabinoid mechanism relevant to migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of Mixed Biofilms of Candida albicans and Staphylococcus aureus by β-Caryophyllene-Gold Nanoparticles [mdpi.com]
Application Notes and Protocols for Developing Novel Analgesics Targeting Umbellulone Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbellulone, a monoterpene ketone found in the volatile oil of the California bay laurel (Umbellularia californica), is a well-documented activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1][2][3] This ion channel is a key player in the somatosensory system, where it functions as a sensor for a wide array of noxious stimuli, including chemical irritants, cold temperatures, and mechanical stress.[4][5] Activation of TRPA1 on sensory neurons, particularly trigeminal neurons, leads to the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP), resulting in neurogenic inflammation and the sensation of pain.[1][2][3] Notably, this compound inhalation has been linked to headache and migraine-like symptoms, underscoring its pro-nociceptive effects mediated through TRPA1 activation.[1][2][6]
While this compound itself is a pro-nociceptive agent, its well-characterized interaction with TRPA1 makes it an invaluable pharmacological tool for the development of novel analgesics. By serving as a specific and potent agonist, this compound can be utilized in high-throughput screening and functional assays to identify and characterize TRPA1 antagonists. These antagonists have the potential to be a new class of analgesics for treating various pain conditions, including inflammatory pain, neuropathic pain, and migraine.[4][5]
This document provides detailed application notes and protocols for utilizing this compound in the discovery and development of novel TRPA1-targeting analgesics. Additionally, we briefly cover the GABA-A receptor pathway as a complementary approach to analgesia.
Data Presentation: this compound Activity on TRPA1
The following tables summarize the quantitative data on the activation of TRPA1 channels by this compound from various studies. This data is crucial for designing experiments and interpreting results when screening for TRPA1 antagonists.
Table 1: Half-maximal Effective Concentrations (EC50) of this compound for TRPA1 Activation
| TRPA1 Species/Isoform | Cell Line | Assay Type | This compound EC50 (µM) | Reference |
| Rat TRPA1 | HEK293 | [Ca2+]i mobilization | 18.7 ± 3.5 | [1][7] |
| Human TRPA1 | HEK293 | [Ca2+]i mobilization | 28.5 ± 6.8 | [1][7] |
| Mouse TRPA1 | CHO | Electrophysiology | 11.6 ± 1.8 | [1][7] |
| Rat Trigeminal Neurons | Primary Culture | [Ca2+]i mobilization | 56.6 ± 8.3 | [2][8] |
Table 2: In Vivo Nociceptive Responses to this compound
| Animal Model | Administration Route | Nociceptive Response | This compound Dose/Concentration | Effect | Reference |
| Wild-type Mice | Ocular instillation | Eye wiping movements | 250 nmol | Increased nociceptive behavior | [6] |
| Trpa1-/- Mice | Ocular instillation | Eye wiping movements | 250 nmol | No significant response | [6] |
| Rats | Dural application | Tactile allodynia | 10% | Robust time-related allodynia | [9] |
Signaling Pathway and Experimental Workflow
This compound-Mediated TRPA1 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by this compound binding to the TRPA1 channel on a sensory neuron.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. The 'headache tree' via this compound and TRPA1 activates the trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPA1 antagonists as potential analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRPA1 Antagonists for Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ACTIVATION OF TRPA1 ON DURAL AFFERENTS: A POTENTIAL MECHANISM OF HEADACHE PAIN - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Umbellulone as a Pharmacological Tool to Study TRPA1
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide on the use of umbellulone, a selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, for in vitro and in vivo studies. These notes include an overview of its mechanism, quantitative data, and comprehensive experimental protocols.
Introduction to this compound
This compound is a monoterpene ketone and the primary volatile component of the California bay laurel (Umbellularia californica), colloquially known as the "headache tree."[1][2][3] Inhalation of its vapors has been anecdotally reported to trigger severe headaches.[1][2][3] Scientific research has identified this compound as a selective activator of the TRPA1 channel, a non-selective cation channel primarily expressed on sensory neurons that acts as a sensor for environmental irritants, inflammatory agents, and thermal stimuli.[1][2][4][5] This property makes this compound a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TRPA1, particularly in pain, neuroinflammation, and headache disorders like migraine.[4][5][6][7][8]
Mechanism of Action
This compound activates TRPA1 through a dual mechanism. It acts as a partial electrophilic agonist, covalently modifying cysteine residues on the intracellular N-terminus of the TRPA1 channel.[9][10] However, studies with cysteine-to-serine mutant channels show that this compound's activity is only partially attenuated, indicating an additional, non-covalent binding mechanism.[9][10] Activation of TRPA1 by this compound leads to an influx of cations, primarily Ca2+ and Na+, resulting in neuronal depolarization and the release of neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P.[1][2][4][5] This release from trigeminal nerve endings can induce neurogenic inflammation and vasodilation of meningeal blood vessels, processes implicated in the generation of headache pain.[1][2][4]
Data Presentation: Quantitative Analysis of this compound's Activity
The following tables summarize the quantitative data on this compound's efficacy and potency at the TRPA1 channel from various studies.
Table 1: In Vitro Potency of this compound on TRPA1 Channels
| Cell Type/Species | Assay Type | Parameter | Value | Reference |
| Rat TRPA1-HEK293 | Calcium Imaging | EC50 | 18.7 ± 3.5 µM | [11][12] |
| Human TRPA1-HEK293 | Calcium Imaging | EC50 | Approx. 20 µM | [12] |
| Mouse TRPA1-CHO | Electrophysiology | EC50 | 11.6 ± 1.8 µM | [11][12] |
| Rat Trigeminal Ganglion Neurons | Calcium Imaging | Responsive Population | 38% of capsaicin-sensitive neurons | [13] |
| Mouse Trigeminal Ganglion Neurons | Calcium Imaging | Responsive Population | 38% of neurons from Trpa1+/+ mice | [13] |
| Dural Afferent Neurons (Rat) | Electrophysiology | Responsive Population | 38% | [6] |
Table 2: In Vivo Effects of this compound
| Animal Model | Administration Route | Dose | Observed Effect | Reference |
| Mouse | Ocular Instillation | 250 nmol | Acute nociceptive response (eye wiping) | [14] |
| Rat | Intranasal | Dose-dependent | Increased meningeal blood flow | [1][2] |
| Rat | Intravenous | Dose-dependent | Increased meningeal blood flow | [1][2] |
| Rat | Dural Application | 10% and 30% | Tactile allodynia and decreased rearing behavior | [6] |
Signaling Pathway
The activation of TRPA1 by this compound in trigeminal neurons initiates a signaling cascade leading to neurogenic inflammation and pain.
Caption: this compound-induced TRPA1 signaling pathway in sensory neurons.
Experimental Protocols
In Vitro Calcium Imaging in Cultured Cells
This protocol describes how to measure this compound-induced calcium influx in HEK293 cells heterologously expressing TRPA1.
Experimental Workflow:
Caption: Workflow for in vitro calcium imaging experiments.
Materials:
-
HEK293 cells stably transfected with rat, human, or mouse TRPA1
-
Untransfected HEK293 cells (negative control)
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin
-
Fura-2 AM (5 µM)
-
Pluronic F-127 (0.02%)
-
Extracellular buffer (in mM): 135 NaCl, 5.4 KCl, 2 CaCl₂, 0.4 MgSO₄, 10 D-glucose, 10 HEPES, pH 7.4
-
This compound stock solution (1 M in DMSO)
-
Ionomycin (5 µM)
-
TRPA1 antagonist (e.g., HC-030031, 30 µM) (optional)
Procedure:
-
Cell Culture: Plate TRPA1-HEK293 and untransfected HEK293 cells onto glass coverslips and grow to 70-80% confluency.
-
Dye Loading: Wash cells twice with extracellular buffer. Load cells with Fura-2 AM (5 µM) and Pluronic F-127 (0.02%) in extracellular buffer for 45-60 minutes at 37°C.
-
Washing: Wash cells three times with extracellular buffer to remove excess dye and allow for de-esterification for 15-30 minutes at room temperature.
-
Imaging: Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Baseline Measurement: Perfuse the cells with extracellular buffer and record the baseline Fura-2 fluorescence ratio (F340/F380) for 2-5 minutes.
-
This compound Application: Perfuse the cells with varying concentrations of this compound (e.g., 1 µM to 1 mM) diluted in extracellular buffer. Record the change in the F340/F380 ratio.
-
Positive Control: At the end of the experiment, apply ionomycin (5 µM) to obtain the maximum calcium response for data normalization.
-
Data Analysis: Calculate the change in intracellular calcium concentration based on the F340/F380 ratio. Plot dose-response curves to determine the EC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the recording of this compound-evoked currents in cultured trigeminal ganglion neurons or TRPA1-expressing cells.
Experimental Workflow:
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Materials:
-
Cultured trigeminal ganglion neurons from Trpa1+/+ and Trpa1-/- mice or TRPA1-expressing CHO cells
-
Extracellular solution (in mM): 150 NaCl, 6 KCl, 1.5 CaCl₂, 1 MgCl₂, 10 HEPES, 10 D-glucose, pH 7.4 with NaOH
-
Intracellular (pipette) solution (in mM): 100 K-Aspartate, 40 KCl, 2 MgCl₂, 5 EGTA, 1.2 CaCl₂ (for 50 nM free Ca²⁺), 10 HEPES, 4 Na₂-ATP, pH 7.2 with KOH
-
This compound stock solution (1 M in DMSO)
-
Mustard oil (positive control)
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Cell Preparation: Use cultured trigeminal neurons or TRPA1-transfected cells.
-
Recording Setup: Place the cell-containing coverslip in a recording chamber on an inverted microscope and perfuse with extracellular solution.
-
Whole-Cell Configuration: Obtain a gigaohm seal on a cell using a glass micropipette filled with intracellular solution. Rupture the membrane to achieve the whole-cell configuration.
-
Voltage Protocol: Clamp the cell at a holding potential of -60 mV or 0 mV. Apply voltage ramps (e.g., from -100 mV to +100 mV over 400 ms) every 2 seconds to measure the current-voltage (I-V) relationship.
-
Baseline Recording: Record the baseline current for several minutes.
-
Drug Application: Perfuse the chamber with a known concentration of this compound (e.g., 100 µM).
-
Data Acquisition: Record the inward and outward currents evoked by this compound.
-
Washout and Controls: Wash out the this compound with the extracellular solution to observe reversibility. Apply a known TRPA1 agonist like mustard oil (100 µM) as a positive control.
-
Data Analysis: Measure the peak current amplitude at specific voltages (e.g., -80 mV and +80 mV). Calculate the current density (pA/pF) by dividing the current amplitude by the cell capacitance. Construct I-V curves to analyze the characteristics of the this compound-activated current.
In Vivo Behavioral Assay: Ocular Nociception
This protocol describes a method to assess the nociceptive effects of this compound in mice by observing eye-wiping behavior.[14]
Experimental Workflow:
Caption: Workflow for the in vivo ocular nociception assay.
Materials:
-
Trpa1+/+ and Trpa1-/- mice
-
This compound solution (e.g., 250 nmol in vehicle)
-
Vehicle control (e.g., mineral oil or saline with DMSO)
-
Mustard oil (positive control, e.g., 20 nmol)
-
Video recording equipment
Procedure:
-
Animal Acclimation: Acclimate mice to the testing environment to reduce stress.
-
Drug Administration: Gently restrain the mouse and instill a small volume (e.g., 5 µl) of the this compound solution or vehicle onto the corneal surface of one eye.
-
Behavioral Observation: Immediately after instillation, place the mouse in an observation chamber and record the number of eye-wiping movements with the ipsilateral forepaw for a defined period (e.g., 2 minutes).
-
Control Groups: Include a vehicle control group and a positive control group (mustard oil). To confirm TRPA1 specificity, perform the experiment in Trpa1-/- mice.
-
Data Analysis: Count the total number of eye wipes for each animal. Compare the mean number of wipes between the different treatment groups using appropriate statistical tests (e.g., ANOVA). A significant increase in eye wiping in the this compound group compared to the vehicle group in Trpa1+/+ mice, which is absent in Trpa1-/- mice, indicates a TRPA1-mediated nociceptive response.[14]
Conclusion
This compound is a potent and selective agonist of the TRPA1 channel, making it an invaluable tool for studying the role of this channel in sensory transduction, pain, and neuroinflammation. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their investigations of TRPA1 function. Proper experimental design, including the use of appropriate controls such as TRPA1 knockout animals and selective antagonists, is crucial for interpreting the results obtained with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The 'headache tree' via this compound and TRPA1 activates the trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The TRPA1 channel in migraine mechanism and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPA1: A Gatekeeper for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuronal and non-neuronal TRPA1 as therapeutic targets for pain and headache relief - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACTIVATION OF TRPA1 ON DURAL AFFERENTS: A POTENTIAL MECHANISM OF HEADACHE PAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound modulates TRP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Umbellulone in Essential Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbellulone is a monoterpene ketone and the principal component of the essential oil from the leaves of Umbellularia californica, commonly known as California bay laurel or headache tree.[1][2][3] Its unique chemical properties and biological activities, including potential insecticidal and antimicrobial effects, have made it a compound of interest for research and development in the pharmaceutical and agricultural industries. Accurate and precise quantification of this compound in essential oils is crucial for quality control, standardization of formulations, and further investigation of its therapeutic potential.
This document provides detailed application notes and protocols for the quantification of this compound in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While a specific, fully validated method for this compound was not found in the public literature at the time of this writing, the following protocols are based on established and validated methods for similar monoterpenes in essential oil matrices.
Analytical Techniques for this compound Quantification
Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and robust technique for the analysis of volatile compounds like this compound in essential oils.[1][2][3] HPLC can also be employed, particularly for less volatile derivatives or when alternative selectivity is required.
Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and specificity, providing both quantitative data and mass spectral information for confident peak identification.
High-Performance Liquid Chromatography (HPLC) with UV Detection: A versatile technique that can be adapted for the analysis of this compound, often requiring derivatization to enhance its chromophoric properties for UV detection.
Data Presentation: Method Validation Parameters
The following table summarizes typical method validation parameters for the quantification of monoterpenes in essential oils using GC-MS and HPLC. These values are representative and should be established for each specific laboratory method.
| Parameter | GC-MS (Representative Values for Monoterpenes) | HPLC-UV (Representative Values for Essential Oil Components) |
| Linearity Range | 0.1 - 10.0 µg/mL | 1.0 - 100.0 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~1.5 µg/mL |
| Precision (%RSD) | ||
| - Intraday | ≤ 12% | < 2% |
| - Interday | ≤ 11% | < 3% |
| Accuracy (Recovery %) | 80 - 115% | 97 - 103% |
Experimental Workflow
The general workflow for the quantification of this compound in essential oils is depicted below.
References
Application Notes and Protocols for the Experimental Use of Umbellulone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Umbellulone is a monoterpene ketone and the primary active constituent of the leaves of the California bay laurel tree (Umbellularia californica), also known as the "headache tree".[1] It is a lipophilic oil at room temperature with the chemical formula C₁₀H₁₄O.[1] Research has identified this compound as a potent activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[2][3] This activity underlies its ability to stimulate the trigeminovascular system, leading to nociceptive responses and providing a mechanistic explanation for the headaches associated with inhaling the tree's scent.[1][4] These properties make this compound a valuable tool for studying pain pathways, neurovascular function, and TRPA1 channel modulation.
Formulation and Solubility
Proper solubilization of this compound is critical for its effective use in experimental settings. Due to its lipophilic nature, it is poorly soluble in aqueous solutions.
Stock Solution Preparation:
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of this compound.[2][5]
-
Procedure: A stock solution of 1 M this compound can be prepared by dissolving it in 100% DMSO.[2] For lower concentration stocks, such as 250 mg/mL, ultrasonic agitation may be required to ensure complete dissolution.[5]
-
Storage: Stock solutions should be stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[5] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[5]
Working Solution Preparation: For cell-based assays and in vitro experiments, the DMSO stock solution should be diluted to the final desired concentration in an aqueous buffer or cell culture medium.[2] It is crucial to ensure the final concentration of DMSO in the working solution is low (typically ≤ 1%) to avoid solvent-induced cytotoxicity or off-target effects.[2]
| Parameter | Solvent | Concentration | Notes |
| Stock Solution | 100% DMSO | 1 M[2] or 250 mg/mL[5] | Ultrasonic bath may be needed to aid dissolution.[5] |
| In Vitro Vehicle | DMSO | ≤ 1% in final medium[2] | Dilute from stock solution immediately before use. |
| In Vivo Vehicle (Intragastric) | 0.5% Carboxymethylcellulose (CMC) | Varies by experiment | Used for the TRPA1 antagonist HC-030031, suggesting a suitable vehicle for oral gavage of lipophilic compounds.[2] |
| In Vivo Vehicle (Nasal/Ocular) | DMSO | 0.5% - 5% in saline | The final vehicle concentration depends on the specific application and dose.[2] |
| In Vivo Vehicle (Intravenous) | Saline with 0.1 N HCl (pH adjusted) | Varies by experiment | This vehicle was used for a CGRP antagonist, indicating a potential formulation strategy for IV administration.[4] |
Mechanism of Action: TRPA1 Activation
This compound selectively activates the TRPA1 ion channel, which is highly expressed in a subset of nociceptive (pain-sensing) primary sensory neurons, including those of the trigeminal ganglia.[2][5]
Signaling Pathway:
-
Activation: this compound binds to and activates the TRPA1 channel on trigeminal nerve endings.[3]
-
Calcium Influx: Activation of the TRPA1 channel, a non-selective cation channel, leads to an influx of calcium (Ca²⁺) into the neuron.[3]
-
CGRP Release: The increase in intracellular calcium triggers the release of neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP), from the sensory nerve terminals.[4]
-
Vasodilation & Nociception: CGRP is a potent vasodilator that acts on meningeal blood vessels.[1] This vasodilation and the direct activation of pain pathways contribute to the nociceptive responses associated with this compound exposure, such as headaches.[1][4]
Summary of Experimental Data
The primary application of this compound is in the study of pain and TRPA1 channel function. The following table summarizes effective concentrations used in key in vitro and in vivo models.
| Experiment Type | Model System | Concentration / Dose | Effect | Reference |
| In Vitro | Rat TRPA1-expressing HEK293 cells | µM to sub-mM range | Selective stimulation and intracellular Ca²⁺ mobilization. | [2][4] |
| In Vitro | Rat Trigeminal Ganglia Neurons | EC₅₀: 56.6 ± 8.3 µM | Mobilization of intracellular Ca²⁺. | [4] |
| In Vitro | Mouse Trigeminal Ganglia Neurons | 100 µM | Increased current density in 36% of neurons. | [6] |
| Ex Vivo | Rodent Dura Mater | Not specified | Evoked calcium-dependent release of CGRP. | [4] |
| In Vivo | Mouse Eye Wiping Assay | 50–250 nmol (ocular instillation) | Dose-dependent acute nociceptive (pain) behavior. | [2][7] |
| In Vivo | Rat Meningeal Blood Flow | 30-150 µg/kg (intravenous) | Dose-dependent increase in blood flow. | [5] |
| In Vivo | Rat Meningeal Blood Flow | 0.2, 0.5, 1 µmol/kg (nasal) | Dose-dependent increase in blood flow. | [2] |
Experimental Protocols
The following are detailed protocols for common assays adapted for use with this compound.
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol determines the cytotoxic effect of this compound on a cell line of interest by measuring metabolic activity.
Materials:
-
Cells of interest (e.g., HEK293, cancer cell lines)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent/solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., 0.5%).
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include "cells only" (no treatment) and "vehicle control" (medium with DMSO) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8][9] Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[8][10] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Western Blotting for Protein Expression Analysis
This protocol is for detecting changes in the expression of specific proteins (e.g., TRPA1, CGRP, or apoptosis markers) in cells following treatment with this compound.
Materials:
-
Cells cultured in 6-well plates or 10 cm dishes
-
This compound stock solution
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE equipment (gels, running buffer, etc.)
-
Protein transfer equipment (PVDF or nitrocellulose membrane, transfer buffer)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the protein of interest
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera or X-ray film)
Procedure:
-
Cell Culture and Treatment: Grow cells in 6-well plates to 70-80% confluency. Treat cells with the desired concentrations of this compound (and a vehicle control) for the specified time.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[11]
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL for a 6-well plate).[12]
-
Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.[12]
-
Incubate on ice for 30 minutes with occasional vortexing.[13]
-
Centrifuge the lysate at ~12,000 x g for 15 minutes at 4°C to pellet cell debris.[11][12]
-
-
Protein Quantification: Transfer the supernatant (containing the protein) to a new tube. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[12]
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel. Run the gel according to the manufacturer's instructions to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[11]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]
-
Final Washes: Repeat the washing step (Step 9) to remove unbound secondary antibody.
-
Detection: Incubate the membrane with a chemiluminescent substrate (ECL) for 1-5 minutes.[15] Capture the signal using an appropriate imaging system. Analyze band intensities to quantify changes in protein expression relative to a loading control (e.g., β-actin or GAPDH).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. broadpharm.com [broadpharm.com]
- 11. origene.com [origene.com]
- 12. bio-rad.com [bio-rad.com]
- 13. scbt.com [scbt.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Improving Umbellulone Solubility in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of umbellulone, focusing on methods to improve its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a lipophilic monoterpene ketone and is considered practically insoluble in water.[1][2] Its estimated aqueous solubility is approximately 279 mg/L at 25°C. This low solubility can present significant challenges for in vitro and in vivo studies that require aqueous delivery systems.
Q2: Why does my this compound precipitate when I add it to my aqueous buffer?
A2: Precipitation occurs because this compound is a hydrophobic molecule. When introduced into a polar solvent like water or an aqueous buffer, the this compound molecules are repelled by the water molecules and tend to aggregate together, forming a solid precipitate. This is a common issue for compounds with a high logP value, and this compound has an estimated logP of 2.063, indicating its preference for a non-polar environment.
Q3: What are the primary methods to improve the aqueous solubility of this compound?
A3: The primary methods for enhancing the aqueous solubility of hydrophobic compounds like this compound include:
-
Cyclodextrin Inclusion Complexation: Encapsulating the this compound molecule within the hydrophobic core of a cyclodextrin.
-
Liposomal Encapsulation: Incorporating this compound into the lipid bilayer of liposomes.
-
Co-solvent Systems: Using a mixture of water and a water-miscible organic solvent to increase the overall solvating capacity of the solution.
Q4: Can I use DMSO to dissolve this compound for my cell culture experiments?
A4: Yes, this compound is soluble in dimethyl sulfoxide (DMSO). However, it is crucial to be aware that high concentrations of DMSO can be toxic to cells. A common practice is to prepare a concentrated stock solution of this compound in DMSO and then dilute it to the final working concentration in the cell culture medium. It is important to ensure the final DMSO concentration is below the tolerated level for your specific cell line, typically less than 0.5% (v/v). A vehicle control (medium with the same final concentration of DMSO without this compound) should always be included in your experiments.
Troubleshooting Guides
Issue 1: this compound Precipitation During Experiment
| Symptom | Possible Cause | Suggested Solution |
| Cloudiness or visible particles appear immediately upon adding this compound to an aqueous solution. | The concentration of this compound exceeds its aqueous solubility limit. | 1. Decrease the concentration of this compound if experimentally feasible.2. Utilize a solubility enhancement technique such as cyclodextrin complexation, liposomal encapsulation, or a co-solvent system. |
| Precipitation occurs over time, even at low concentrations. | The solution is supersaturated and thermodynamically unstable. Temperature fluctuations can also induce precipitation. | 1. Ensure the solution is not supersaturated. Prepare the solution at a slightly elevated temperature (if the stability of this compound allows) and then slowly cool to the experimental temperature.2. Maintain a constant temperature throughout the experiment.3. Consider using a stabilizing agent if compatible with your experimental setup. |
| Precipitation occurs when a stock solution in an organic solvent (e.g., DMSO, ethanol) is diluted into an aqueous buffer. | The organic solvent concentration is not high enough in the final solution to keep the this compound dissolved. This is a common issue when "crashing out" a hydrophobic compound. | 1. Increase the proportion of the organic solvent in the final solution, being mindful of its potential effects on the experimental system.2. Add the this compound stock solution to the aqueous buffer slowly while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.3. Prepare the this compound in a pre-formed complex with a solubilizing agent like cyclodextrin before adding it to the aqueous buffer. |
Issue 2: Inconsistent Results in Biological Assays
| Symptom | Possible Cause | Suggested Solution |
| High variability in dose-response curves between replicate experiments. | Inconsistent solubility and bioavailability of this compound in the assay medium. Undissolved particles can lead to inaccurate dosing. | 1. Visually inspect your working solutions under a microscope to ensure no micro-precipitates are present.2. Prepare a fresh stock solution and working solutions for each experiment. 3. Employ a robust solubility enhancement method to ensure consistent and complete dissolution of this compound.4. Quantify the concentration of this compound in your final working solution using a validated analytical method like HPLC to confirm the actual dose. |
| Lower than expected biological activity. | The effective concentration of dissolved this compound is lower than the nominal concentration due to poor solubility. This compound may also be adsorbing to plasticware. | 1. Increase the solubility of this compound using one of the methods described in this guide.2. Use low-adsorption plasticware or glass vials where possible.3. Include a surfactant (e.g., Tween 80 at a low concentration) in your buffer if it does not interfere with your assay, as this can help prevent adsorption. |
Experimental Protocols & Data
Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex with increased aqueous solubility.
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Cyclodextrin Slurry: In a mortar, place the calculated amount of β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD). Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to form a thick paste.
-
This compound Addition: Add the calculated amount of this compound to the cyclodextrin paste.
-
Kneading: Knead the mixture thoroughly with a pestle for 45-60 minutes. The consistency of the paste should be maintained by adding small amounts of the water-ethanol mixture if it becomes too dry.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved to remove the solvents.
-
Sieving and Storage: Pulverize the dried complex into a fine powder using the mortar and pestle, and pass it through a sieve. Store the resulting powder in a desiccator.
| Cyclodextrin Concentration (mM) | Apparent Monoterpene Ketone Solubility with β-CD (mM) | Apparent Monoterpene Ketone Solubility with HP-β-CD (mM) |
| 0 (Intrinsic Solubility) | 1.8 | 1.8 |
| 2 | 2.5 | 3.2 |
| 4 | 3.2 | 4.6 |
| 6 | 3.9 | 6.0 |
| 8 | 4.6 | 7.4 |
| 10 | 5.3 | 8.8 |
This data is representative and illustrates the linear increase in solubility (AL-type phase solubility diagram) typical for 1:1 complex formation.
Liposomal Encapsulation
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For a hydrophobic molecule like this compound, it will partition into the lipid bilayer of the liposome, thereby allowing its dispersion in an aqueous medium.
-
Lipid Mixture Preparation: In a round-bottom flask, dissolve the chosen lipids (e.g., a mixture of a phosphatidylcholine like DSPC and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform or a chloroform-methanol mixture). The molar ratio of lipids and the drug-to-lipid ratio should be optimized for your specific application.
-
Thin Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, dry lipid film containing this compound on the inner wall of the flask.
-
Film Drying: To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 2 hours, or overnight.
-
Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the main lipid used.
-
Vesicle Formation: Agitate the flask by vortexing or mechanical shaking to hydrate the lipid film. This will cause the lipids to self-assemble into multilamellar vesicles (MLVs), encapsulating the this compound within their bilayers.
-
Size Reduction (Optional but Recommended): To obtain smaller, more uniform vesicles (e.g., large unilamellar vesicles, LUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Removal of Unencapsulated this compound: Separate the liposomal suspension from any unencapsulated this compound by centrifugation or dialysis.
Specific data for this compound is limited, however, studies on structurally similar monoterpene ketones like pulegone provide a good reference for expected encapsulation efficiencies.
| Compound | Lipid Composition | Method | Encapsulation Efficiency (%) |
| Pulegone | Lipoid S100 | Ethanol Injection | > 90%[3] |
| Umbelliprenin | Not Specified | Not Specified | 76.2 ± 8.4% |
Encapsulation efficiency is highly dependent on the lipid composition, drug-to-lipid ratio, and preparation method.
Co-solvent Systems
A co-solvent system involves using a water-miscible organic solvent to increase the solubility of a hydrophobic compound in an aqueous solution. Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycol (PEG).
-
Select a Co-solvent: Choose a co-solvent in which this compound is readily soluble (e.g., ethanol, propylene glycol). Ensure the co-solvent is compatible with your experimental system.[1]
-
Prepare Stock Solution: Dissolve the this compound in the chosen co-solvent to create a concentrated stock solution.
-
Determine Final Concentration: Decide on the final desired concentration of this compound and the maximum tolerated concentration of the co-solvent in your aqueous system.
-
Dilution: While vortexing or stirring the aqueous buffer, slowly add the required volume of the this compound stock solution to achieve the final desired concentration. The slow addition and vigorous mixing are crucial to prevent the this compound from precipitating.
While a complete solubility table for this compound in various co-solvent mixtures is not available, the data for similar compounds like raspberry ketone demonstrate that solubility increases with a higher proportion of the organic co-solvent.
| Ethanol in Water (% v/v) | Approximate Solubility of a Monoterpene Ketone (g/L) |
| 0 | < 0.5 |
| 20 | 2.5 |
| 40 | 15.0 |
| 60 | 50.0 |
| 80 | > 100.0 |
This data is representative and illustrates the exponential increase in solubility often observed with increasing co-solvent concentration.
This compound Signaling Pathway
This compound is known to be an agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which is involved in pain and inflammation signaling pathways.
References
Umbellulone stability and degradation in laboratory conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with umbellulone. Due to the limited availability of comprehensive public data on its stability, this guide offers best-practice recommendations, troubleshooting advice, and standardized protocols to enable robust experimental design and data generation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for pure this compound?
A1: For long-term storage, this compound should be kept at -20°C, where it is reported to be stable for at least two years.[1] For short-term storage, +4°C is recommended.[1] It is also advised to keep the compound cool and dry.[1]
Q2: How should I store this compound in solution?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1] Stock solutions in these solvents should be stored in tightly sealed vials to prevent evaporation of the solvent and degradation of the compound. For optimal stability, it is recommended to store stock solutions at -20°C for periods up to one month, and at -80°C for up to six months.[2] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller, single-use volumes.[2]
Q3: My this compound solution has turned a pale yellow color. Is it still usable?
A3: Pure this compound is a colorless oil.[1] A change in color may indicate degradation. The usability of the solution depends on the specific requirements of your experiment. For sensitive assays, it is recommended to use a fresh, colorless solution. For less sensitive applications, you may consider qualifying the solution by a suitable analytical method, such as HPLC-UV, to determine the purity and concentration of the remaining this compound.
Q4: I am observing inconsistent results in my bioassays with this compound. Could this be a stability issue?
A4: Inconsistent bioassay results can indeed be a consequence of this compound degradation. This compound is a reactive molecule, known to form adducts with nucleophiles such as thiols.[3] If your assay medium contains components with free thiol groups (e.g., cysteine, glutathione, or certain proteins), this compound may be sequestered or degraded, leading to variability in its effective concentration. It is crucial to prepare fresh dilutions of this compound in your assay buffer immediately before use and to consider the composition of your assay medium.
Q5: What are the known degradation pathways for this compound?
A5: The most well-documented reaction of this compound is its high-affinity binding to thiols, forming a Michael adduct.[3] This reaction is instantaneous with thiols like cysteamine.[3] This suggests that a primary degradation pathway in a biological or laboratory context could involve reaction with any available nucleophiles. While specific studies on photodegradation, thermal, and pH-driven degradation are not widely published, its strained cyclopropane ring adjacent to the enone system makes it susceptible to nucleophilic attack.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency in Biological Assays | Degradation of this compound in stock solution or assay medium. | Prepare fresh stock solutions and aliquot for single use. Avoid repeated freeze-thaw cycles. Prepare working solutions immediately before the experiment. Evaluate the compatibility of the assay medium with this compound; consider the presence of nucleophiles. |
| Appearance of Unexpected Peaks in Chromatography | Degradation of this compound during sample preparation or analysis. | Ensure the use of high-purity solvents. Minimize the time between sample preparation and analysis. If using GC-MS, be aware that high injector temperatures can potentially cause thermal degradation of terpenes. |
| Variability Between Aliquots | Inconsistent storage or handling of aliquots. Solvent evaporation. | Store all aliquots under the same recommended conditions (-20°C or -80°C). Use tightly sealed vials to prevent solvent evaporation, which would alter the concentration. |
| Color Change of Solution | Potential degradation of this compound. | Discard the solution and prepare a fresh one from a reliable stock. If necessary, analyze the discolored solution by HPLC or LC-MS to identify potential degradation products. |
Quantitative Data on this compound Stability
Currently, there is a lack of published quantitative data on the stability of this compound under various stress conditions. Researchers are encouraged to perform their own stability studies based on the protocol provided below. The following table can be used as a template to summarize the results of such a study.
| Condition | Time (hours) | This compound Concentration (%) | Appearance of Degradation Products (Peak Area %) | Observations |
| Acidic (e.g., 0.1 M HCl, 60°C) | 0 | 100 | 0 | Colorless solution |
| 2 | ||||
| 6 | ||||
| 24 | ||||
| Basic (e.g., 0.1 M NaOH, RT) | 0 | 100 | 0 | Colorless solution |
| 2 | ||||
| 6 | ||||
| 24 | ||||
| Oxidative (e.g., 3% H₂O₂, RT) | 0 | 100 | 0 | Colorless solution |
| 2 | ||||
| 6 | ||||
| 24 | ||||
| Thermal (e.g., 80°C in solvent) | 0 | 100 | 0 | Colorless solution |
| 2 | ||||
| 6 | ||||
| 24 | ||||
| Photostability (ICH Q1B) | 0 | 100 | 0 | Colorless solution |
| Irradiated | ||||
| Dark Control |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its intrinsic stability.
1. Materials and Reagents:
-
This compound (high purity)
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer (MS)
-
A suitable reversed-phase HPLC column (e.g., C18)
-
pH meter
-
Thermostatically controlled oven and water bath
-
Photostability chamber
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Withdraw samples at appropriate time points (e.g., 0, 2, 6, 24 hours), neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature. Withdraw samples at appropriate time points, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at appropriate time points and dilute with mobile phase for analysis.
-
Thermal Degradation: Place an aliquot of the stock solution in a thermostatically controlled oven at 80°C. Withdraw samples at appropriate time points, cool to room temperature, and dilute with mobile phase for analysis. A parallel sample should be stored at the recommended storage temperature as a control.
-
Photostability: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions. After exposure, dilute both samples with mobile phase for analysis.
4. Analysis:
-
Analyze the stressed samples and controls by a validated stability-indicating HPLC method. The method should be able to separate this compound from its degradation products.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.
-
Calculate the percentage of degradation of this compound and the formation of each degradation product.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Proposed degradation pathway of this compound via Michael addition.
References
Optimizing Umbellulone Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Umbellulone in cell-based assays.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a monoterpene ketone that acts as a selective activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] It has a lower affinity for the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[3] Activation of TRPA1 by this compound leads to an influx of calcium ions (Ca2+) into the cell. This increase in intracellular calcium can trigger various downstream signaling events, including the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP), which is notably involved in pain and migraine pathways.[3][4][5][6]
2. What is the recommended starting concentration range for this compound in cell-based assays?
The optimal concentration of this compound is cell-type and assay-dependent. Based on published data, a starting range of 1 µM to 100 µM is recommended. For TRPA1 activation assays in HEK293 cells, half-maximal effective concentrations (EC50) have been reported to be between 11.6 µM and 28.5 µM.[4] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
3. How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[6] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. For long-term storage, aliquots of the stock solution should be kept at -20°C and protected from light.[7] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.5%).
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell-based assays.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in culture medium. | This compound has limited aqueous solubility. The concentration used may be too high for the aqueous environment of the cell culture medium. | - Lower the final concentration of this compound in the assay. - Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells. - Briefly warm the final working solution to 37°C and vortex gently before adding to the cells.[7] - If precipitation persists, consider using a different solvent for the initial stock, though DMSO is most common. |
| High background or inconsistent results in assays. | - Pipetting errors leading to inaccurate concentrations. - Uneven cell seeding density. - Interference from components in the cell culture medium (e.g., serum, phenol red). | - Use calibrated pipettes and mix all solutions thoroughly before use.[8] - Ensure a single-cell suspension before seeding and check for even cell distribution in the wells.[8] - For colorimetric or fluorometric assays, use serum-free and phenol red-free medium during the assay incubation if possible.[9] Include appropriate background controls (medium only, medium with vehicle). |
| No observable effect of this compound on cells. | - The chosen cell line may not express the target receptor (TRPA1) at sufficient levels. - The concentration of this compound is too low. - The incubation time is not optimal. | - Confirm TRPA1 expression in your cell line using techniques like RT-PCR or Western blotting.[8] - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 200 µM). - Conduct a time-course experiment to determine the optimal duration of exposure. |
| High levels of cell death even at low concentrations. | This compound may exhibit cytotoxicity in your specific cell line at the concentrations being tested. | - Perform a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the cytotoxic concentration range of this compound for your cells. - Choose a concentration for your functional assays that is below the cytotoxic threshold. |
Experimental Protocols & Data Presentation
Below are detailed methodologies for key experiments and a summary of quantitative data for this compound.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| EC50 for rat TRPA1 activation | rTRPA1-HEK293 | 18.7 ± 3.5 µM | [4] |
| EC50 for human TRPA1 activation | hTRPA1-HEK293 | 28.5 ± 6.8 µM | [4] |
| EC50 for mouse TRPA1 activation | mTRPA1-CHO | 11.6 ± 1.8 µM | [4] |
| EC50 for CGRP release | Rat Trigeminal Ganglia Neurons | 56.6 ± 8.3 µM | [5] |
Cell Viability Assessment: MTT Assay
This protocol is adapted for determining the effect of this compound on cell viability.[10][11]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM) and a vehicle control (DMSO) for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh serum-free medium containing 0.5 mg/mL of MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cytotoxicity Assessment: LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[6][12][13][14][15]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a "maximum LDH release" control by treating some wells with a lysis buffer (e.g., 1% Triton X-100) for the final 45 minutes of incubation.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Measurement: Measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting the background absorbance.
Apoptosis Detection: Annexin V-FITC Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine in apoptotic cells.[3][4][5][8][16]
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound and controls.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 400-600 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS and once with 1X Binding Buffer.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[2][17]
-
Cell Lysis: After treatment, lyse the cells using a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Caspase Reaction: In a 96-well plate, add an equal amount of protein (e.g., 50-200 µg) from each sample. Add the reaction buffer containing DTT and the caspase-3 substrate (DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm.
-
Analysis: The absorbance is proportional to the amount of pNA released, indicating caspase-3 activity.
CGRP Release Assay
This protocol quantifies the release of CGRP from cultured neurons.[4][13][16]
-
Cell Culture: Culture primary trigeminal ganglion neurons until they are ready for the assay.
-
Pre-incubation: Wash the cells with a HEPES-buffered saline (HBS) solution.
-
Stimulation: Incubate the cells with various concentrations of this compound in HBS for a defined period (e.g., 10-30 minutes). Collect the supernatant. A positive control, such as high potassium (e.g., 60 mM KCl) or capsaicin, should be included.
-
Quantification: Measure the concentration of CGRP in the collected supernatants using a commercially available CGRP Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) kit, following the manufacturer's instructions.
Western Blotting for TRPA1 Signaling Pathway
This protocol is for detecting the expression and phosphorylation of proteins in the TRPA1 signaling pathway.[2][3][5][6][14]
-
Cell Lysis: After treatment with this compound, lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., total TRPA1, phospho-TRPA1, or other downstream targets) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Visualizations
Signaling Pathway of this compound
Caption: this compound activates the TRPA1 channel, leading to cellular effects.
General Experimental Workflow for this compound Assay
Caption: A generalized workflow for conducting cell-based assays with this compound.
Troubleshooting Logic for Unexpected Results
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Two Mechanisms Involved in Trigeminal CGRP Release: Implications for Migraine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. biocompare.com [biocompare.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 13. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Calcitonin gene-related peptide stimulation of nitric oxide synthesis and release from trigeminal ganglion glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of TRPV1 Mediates Calcitonin Gene-Related Peptide Release, Which Excites Trigeminal Sensory Neurons and Is Attenuated by a Retargeted Botulinum Toxin with Anti-Nociceptive Potential | Journal of Neuroscience [jneurosci.org]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Working with Volatile Monoterpenes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with volatile monoterpenes.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, providing potential causes and solutions in a direct question-and-answer format.
Issue 1: Analyte Loss & Degradation
❓ Question: I'm consistently losing my volatile monoterpene analytes during sample preparation and analysis. What are the likely causes and how can I prevent this?
❗️ Answer: The primary challenge with monoterpenes is their high volatility and susceptibility to degradation. Analyte loss is typically due to evaporation, thermal degradation, or oxidation.
Common Causes & Solutions:
-
Evaporation During Sample Handling: Monoterpenes have high vapor pressures, leading to significant evaporative losses at room temperature.
-
Thermal Degradation: Heat from processes like grinding or high-temperature GC inlets can cause degradation or isomerization.
-
Solution: Grind solid samples (e.g., plant material) under liquid nitrogen to prevent heat generation.[3] Use the lowest possible injector temperature that still ensures efficient volatilization of your analytes.
-
-
Oxidation and Isomerization: Many monoterpenes are unsaturated and can be oxidized or rearranged upon exposure to air, light, or acidic conditions.[4] For instance, β-pinene can isomerize to α-pinene and other monoterpenes.[5]
-
Solution: Minimize sample exposure to air and light. Store extracts and standards under an inert atmosphere (e.g., nitrogen or argon) in amber vials at low temperatures (-20°C to -80°C).[3] Use freshly prepared standards for calibration.
-
Issue 2: Inaccurate Quantification & Poor Reproducibility
❓ Question: My quantitative results for monoterpenes are inconsistent and appear inaccurate. What are the common pitfalls?
❗️ Answer: Accurate quantification is challenging due to the physicochemical properties of monoterpenes and their interaction with the sample matrix.
Common Causes & Solutions:
-
Matrix Effects: Non-volatile components in the sample matrix can interfere with the volatilization of terpenes, especially in headspace analysis, leading to suppressed signals.
-
Co-elution of Isomers: Many monoterpenes are structural isomers (e.g., α-pinene and β-pinene) with very similar boiling points, making them difficult to separate chromatographically.[1]
-
Standard Instability: Monoterpene standards, especially in gas cylinders, can degrade over time. Studies have shown that β-pinene can decrease in concentration while compounds like α-pinene, limonene, and camphene increase, indicating chemical transformation.[5][8]
Issue 3: Poor Recovery of Less Volatile Terpenes
❓ Question: When analyzing a mix of monoterpenes and sesquiterpenes using headspace GC, I get good recovery for the volatile monoterpenes but poor recovery for the heavier sesquiterpenes. How can I improve this?
❗️ Answer: This is a common issue stemming from the analytical trade-offs between different compound classes. Headspace techniques favor highly volatile compounds like monoterpenes, while less volatile compounds, such as sesquiterpenes, partition less efficiently into the headspace.
Common Causes & Solutions:
-
Insufficient Volatilization of Sesquiterpenes: Sesquiterpenes have higher boiling points and lower vapor pressures, so they do not move into the headspace as readily as monoterpenes at a given temperature.
-
Solution 1: Modify your headspace method by increasing the equilibration temperature or time.[1] Adding salt (e.g., NaCl) to aqueous samples can also increase the vapor pressure of semi-volatile analytes, driving them into the headspace.[9]
-
Solution 2: Consider a different sample introduction technique. Direct liquid injection of a solvent extract often provides better recovery for less volatile compounds, though it may introduce more non-volatile matrix components into your system.[7]
-
Solution 3: Solid-Phase Microextraction (SPME) can be a good compromise. The fiber coating can be chosen to have a high affinity for a broad range of terpenes, adsorbing both mono- and sesquiterpenes from the headspace for subsequent desorption in the GC inlet.[1]
-
Frequently Asked Questions (FAQs)
Storage and Stability
❓ What are the best practices for storing pure monoterpene standards and biological samples? ❗️ Due to their volatility and reactivity, proper storage is critical.
-
Pure Standards: Store neat standards in amber glass vials with PTFE-lined caps at -20°C or below. To minimize degradation from repeated freeze-thaw cycles and exposure to air, prepare working solutions and store them in small, single-use aliquots.
-
Gas Standards: For atmospheric monitoring, monoterpene gas standards are prone to degradation. Specially treated aluminum cylinders (e.g., Experis-treated) have shown good stability for over 6 months for many monoterpenes, significantly outperforming nickel-plated carbon steel cylinders.[5][8]
-
Biological Samples: Freeze fresh plant or biological material immediately at -80°C or in liquid nitrogen to halt enzymatic activity and prevent the loss of volatiles.[3] Store samples in airtight containers to prevent evaporative losses and contamination.
Sample Preparation
❓ Which sample extraction technique is most suitable for my research on volatile monoterpenes? ❗️ The choice depends on your sample matrix, research goal (qualitative profiling vs. quantitative analysis), and available equipment.
-
Headspace (HS) and HS-SPME: Excellent for clean, qualitative profiling of the most volatile compounds and for quantitative analysis when coupled with appropriate calibration. HS-SPME is solvent-free and easily automated, reducing sample handling and potential for contamination.[1][6]
-
Solvent Extraction: A robust method for quantitative analysis that extracts a broader range of compounds, including less volatile ones. It is, however, more labor-intensive and requires careful concentration steps to avoid losing the most volatile analytes.[2][10]
-
Hydrodistillation/Steam Distillation: A classic method for extracting essential oils, it is effective but can be lengthy and the heat involved may cause thermal degradation or rearrangement of some monoterpenes.[3][11]
Data Presentation: Quantitative Data Summary
Table 1: Physicochemical Properties of Common Monoterpenes
| Monoterpene | Molecular Formula | Boiling Point (°C at 1 atm) | Vapor Pressure (Torr at 20°C) | Stability Notes |
|---|---|---|---|---|
| α-Pinene | C₁₀H₁₆ | 155-156 | ~4.7 | Prone to oxidation and isomerization.[4] |
| β-Pinene | C₁₀H₁₆ | 164-166 | ~2.1 | Can isomerize to α-pinene and limonene, especially in gas standards.[5][12] |
| Myrcene | C₁₀H₁₆ | 166-168 | ~1.9 | Susceptible to polymerization and oxidation. |
| Limonene | C₁₀H₁₆ | 176-177 | ~1.5 | Readily oxidizes in the presence of air. |
| Linalool | C₁₀H₁₈O | 198-199 | ~0.2 | More stable than hydrocarbon monoterpenes but can degrade with heat. |
| 1,8-Cineole | C₁₀H₁₈O | 176-177 | ~1.5 | Relatively stable. |
Note: Vapor pressure and boiling point data are compiled from various sources and can vary slightly based on experimental conditions.[13][14][15]
Table 2: Comparison of Common Sample Preparation Techniques for Monoterpenes
| Technique | Principle | Best For | Pros | Cons |
|---|---|---|---|---|
| Headspace (HS) | Analysis of vapor phase above sample. | Highly volatile compounds in liquid or solid matrices. | Simple, automated, clean extracts.[6] | Poor recovery of less volatile compounds (sesquiterpenes), susceptible to matrix effects.[7] |
| HS-SPME | Adsorption of volatiles onto a coated fiber, then thermal desorption. | Broad profiling of volatiles and semi-volatiles. | Solvent-free, high sensitivity, automated, reduces matrix interference.[1][16] | Fiber selection is critical, potential for competitive adsorption. |
| Solvent Extraction | Dissolving analytes in a suitable organic solvent. | Absolute quantification of a broad range of compounds. | High extraction efficiency, well-established.[10] | Labor-intensive, risk of volatile analyte loss during concentration, co-extracts matrix interferences.[2] |
| Hydrodistillation | Co-distillation of volatile compounds with steam. | Extraction of essential oils from plant material. | Yields a concentrated essential oil. | Can cause thermal degradation/artifacts, not suitable for small sample sizes.[3][11] |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Monoterpene Profiling
This protocol provides a general workflow for the qualitative or quantitative analysis of monoterpenes in a solid matrix (e.g., plant material) using HS-SPME with GC-MS.
-
Sample Preparation:
-
Weigh approximately 0.1-0.5 g of homogenized, ground plant material into a 20 mL headspace vial.[6] For quantitative analysis, add an appropriate internal standard.
-
Optionally, add 5-8 mL of deionized water or a salt solution to the vial to create a slurry and improve the partitioning of analytes into the headspace.[6]
-
Immediately seal the vial with a PTFE-lined septum cap.
-
-
SPME Extraction:
-
GC-MS Analysis:
-
Immediately after extraction, withdraw the fiber and insert it into the heated GC inlet (e.g., 250-270°C) for thermal desorption (e.g., 3-5 minutes).[6]
-
Start the GC-MS run. A typical oven program might be: hold at 60°C for 2 min, ramp at 5°C/min to 140°C, then ramp at 15°C/min to 250°C.[6]
-
Acquire mass spectra over a range of 50-500 amu.
-
-
Data Analysis:
-
Identify compounds by comparing their mass spectra and retention indices to spectral libraries (e.g., NIST, Wiley) and authenticated standards.[1]
-
For quantitative analysis, build a calibration curve using standards prepared in a similar matrix.
-
Protocol 2: Solvent Extraction for Quantification of Monoterpenes
This protocol is suitable for obtaining a total extract for the quantification of a broad range of terpenes.
-
Sample Preparation:
-
Extraction:
-
Transfer the frozen powder to a glass vial and immediately add an extraction solvent (e.g., a mixture of hexane and ethyl acetate, 85:15 v/v) at a ratio of approximately 50:1 (solvent volume to sample weight).[2] The choice of solvent can be adjusted based on the polarity of the target terpenes.[10]
-
Add an internal standard for accurate quantification.
-
Seal the vial and shake or agitate at room temperature for 3-4 hours or overnight.[2]
-
-
Cleanup and Concentration:
-
Centrifuge the sample to pellet the solid material.
-
Carefully transfer the supernatant (the solvent extract) to a clean vial.
-
If necessary, concentrate the extract to a final volume (e.g., 500 µL) under a gentle stream of nitrogen. Crucially, this step must be performed with the vial sitting in an ice bath to prevent the loss of volatile monoterpenes. [2] Do not evaporate to complete dryness.
-
-
GC-MS Analysis:
-
Inject 1 µL of the final extract into the GC-MS system.
-
Use an appropriate GC oven program and MS acquisition parameters similar to those described in Protocol 1.
-
Visualizations
Workflow & Pathway Diagrams
References
- 1. HS-SPME-GC/MS Analysis of Terpenes in Hops & Cannabis [sigmaaldrich.com]
- 2. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sonora.tamu.edu [sonora.tamu.edu]
- 4. researchgate.net [researchgate.net]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. gcms.cz [gcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Stability Assessment of Gas Mixtures Containing Monoterpenes in Varying Cylinder Materials and Treatments | NIST [nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. iipseries.org [iipseries.org]
- 11. Terpene Extraction - Floraplex Terpenes [buyterpenesonline.com]
- 12. Beta-Pinene | C10H16 | CID 14896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. extraktlab.com [extraktlab.com]
- 15. Vapor Pressure [macro.lsu.edu]
- 16. Comparison of headspace solid-phase microextraction, headspace single-drop microextraction and hydrodistillation for chemical screening of volatiles in Myrtus communis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of Hydrodistillation and Headspace Solid-Phase Microextraction to Analyze Volatiles from Brazilian Propolis by GC-MS [mdpi.com]
best practices for handling and storing Umbellulone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing Umbellulone, along with troubleshooting advice and frequently asked questions for experimental work.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a monoterpene ketone and the principal volatile component of the tree Umbellularia californica. It is known to be a selective activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, which is expressed on sensory neurons.[1][2][3] This activation leads to an influx of calcium ions, triggering the release of neuropeptides such as Calcitonin Gene-Related Peptide (CGRP).[1][2] This cascade activates the trigeminovascular system, which is implicated in the pathophysiology of headaches and migraines.[1][2]
2. What are the recommended storage conditions for this compound?
For long-term stability, this compound in its pure, powdered form should be stored at -20°C, where it can be stable for at least two years.[4] When dissolved in a solvent such as DMSO, stock solutions can be stored for up to six months at -80°C or for two weeks at 4°C.[4] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to prepare aliquots of stock solutions.[5]
3. In which solvents is this compound soluble?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[5] For in vitro experiments, stock solutions are typically prepared in 100% DMSO at a high concentration (e.g., 1 M) and then further diluted in aqueous buffers for working solutions.[6] For in vivo behavioral studies, it has been dissolved in mineral oil.
4. What are the primary safety concerns when handling this compound?
This compound is known as the "headache tree" compound for its ability to induce headaches upon inhalation.[7] It is considered an irritant and is classified as acutely toxic if swallowed. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
5. How does this compound's reactivity with thiols impact experiments?
This compound has a high affinity for and reacts with thiol groups, such as those in the amino acid cysteine.[7] This reactivity is relevant to its mechanism of action on the TRPA1 channel. Researchers should be aware of this reactivity when designing experiments, as this compound could potentially interact with other thiol-containing molecules in the experimental system, which may affect results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no response in cell-based assays | Degradation of this compound: Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation. | Prepare fresh dilutions from a properly stored, single-use aliquot of the stock solution for each experiment. |
| Cell line viability: High concentrations of this compound or the solvent (e.g., DMSO) may be toxic to cells. | Perform a dose-response curve to determine the optimal concentration. Ensure the final concentration of the solvent in the culture medium is not cytotoxic. | |
| TRPA1 channel desensitization: Prolonged or repeated exposure to TRPA1 agonists can lead to desensitization of the channel. | Minimize the pre-incubation time with this compound. Include appropriate washout steps between applications in electrophysiology experiments. | |
| Variability in animal behavioral responses | Route of administration: The method of delivery (e.g., inhalation, injection) can significantly affect the bioavailability and response. | Standardize the administration protocol and ensure consistent delivery across all subjects. |
| Animal stress: Stress can influence nociceptive thresholds and behavioral responses. | Acclimatize animals to the experimental setup and handle them gently to minimize stress. | |
| Precipitation of this compound in aqueous solutions | Low aqueous solubility: this compound is a lipophilic oil and has low solubility in water. | Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to keep this compound in solution, but below the threshold for vehicle effects. Gentle warming and sonication may aid dissolution.[5][8] |
| Unexpected interactions in complex biological systems | Reaction with other components: this compound's reactivity with thiols could lead to interactions with other proteins or small molecules in the system. | Consider potential off-target effects and include appropriate controls to account for non-specific interactions. |
Quantitative Data
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O | [7][9] |
| Molecular Weight | 150.22 g/mol | [9] |
| Boiling Point | 220 °C | [7][10] |
| Vapor Pressure | 0.159 mmHg @ 25 °C | [7][10] |
| Appearance | Colorless to light yellow oil | |
| Solubility (DMSO) | 250 mg/mL (1664.23 mM) | [5] |
Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 2 years | [4] |
| In DMSO | 4°C | 2 weeks | [4] |
| In DMSO | -80°C | 6 months | [4] |
| Stock Solution Aliquots | -20°C | 1 month | [5][8] |
Experimental Protocols
1. Preparation of this compound Stock and Working Solutions
-
1 M Stock Solution in DMSO:
-
Allow the pure this compound oil to equilibrate to room temperature.
-
In a chemical fume hood, accurately weigh the required amount of this compound.
-
Dissolve the weighed this compound in 100% DMSO to a final concentration of 1 M.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use vials and store at -80°C for long-term storage or -20°C for shorter-term use.[5][6]
-
-
Working Solutions for In Vitro Assays:
-
Thaw a single-use aliquot of the 1 M stock solution.
-
Perform serial dilutions of the stock solution in the appropriate aqueous buffer or cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the working solution is kept low (typically <0.1%) to avoid solvent effects.
-
2. In Vitro Calcium Imaging Assay in TRPA1-Expressing Cells
-
Plate TRPA1-expressing cells (e.g., HEK293 cells) onto glass coverslips and culture overnight.
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's protocol.
-
Wash the cells with a physiological salt solution.
-
Mount the coverslip onto a perfusion chamber on an inverted microscope equipped for ratiometric calcium imaging.
-
Perfuse the cells with the salt solution to establish a baseline.
-
Apply the this compound working solution to the cells and record the changes in intracellular calcium concentration.
-
At the end of the experiment, apply a calcium ionophore (e.g., ionomycin) to determine the maximum calcium response for data normalization.
3. In Vivo Model of Headache-Related Allodynia
-
Acclimatize the animals (e.g., rats or mice) to the testing environment and handling procedures.
-
Establish a baseline for nociceptive responses by measuring the withdrawal threshold to mechanical stimuli (e.g., using von Frey filaments) applied to the periorbital region or hind paw.
-
Administer this compound via the desired route (e.g., dural application, inhalation). For dural application, this compound can be dissolved in mineral oil.
-
At specified time points after this compound administration, re-evaluate the mechanical withdrawal thresholds.
-
A significant decrease in the withdrawal threshold compared to baseline or a vehicle-treated control group is indicative of allodynia.
Visualizations
Caption: Signaling pathway of this compound-induced activation of the trigeminovascular system.
Caption: General experimental workflow for using this compound in vitro and in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 3. Neuronal and non-neuronal TRPA1 as therapeutic targets for pain and headache relief - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. glpbio.com [glpbio.com]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. glpbio.com [glpbio.com]
- 9. This compound | C10H14O | CID 91195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound, 24545-81-1 [thegoodscentscompany.com]
mitigating off-target effects of Umbellulone in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Umbellulone in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, where it acts as an agonist.[1][2][3] This interaction is responsible for its well-documented effects, such as inducing a painful or irritating sensation and triggering headaches.[1][4]
Q2: What are the known off-target effects of this compound?
A2: this compound is known to have a bimodal effect on the Transient Receptor Potential Melastatin 8 (TRPM8) channel, acting as a weak activator at lower concentrations and an inhibitor at higher concentrations.[4] Due to its reactive nature as a monoterpene ketone, it has the potential for other off-target activities, including cytotoxicity at high concentrations and possible interactions with other receptors containing reactive cysteine residues. Additionally, contact with the oil containing high concentrations of this compound can cause irritation of mucous membranes.[4]
Q3: How can I be sure my observed experimental effect is not due to TRPA1 activation?
A3: To confirm that your observed effect is independent of TRPA1 activation, you can use several control strategies. These include employing a specific TRPA1 antagonist, such as HC-030031, to see if it blocks the effect.[2][3] Alternatively, you can perform your experiment in TRPA1-deficient (TRPA1-/-) cells or animal models to see if the effect persists.[2][3]
Q4: Is this compound cytotoxic?
Q5: Are there any known effects of this compound on GABA-A receptors?
A5: Currently, there is no direct scientific evidence to suggest that this compound significantly interacts with GABA-A receptors. However, for comprehensive due diligence in neurological studies, it is advisable to rule out any potential interactions through receptor binding or functional assays if your experimental results suggest a GABAergic mechanism.
Q6: What are the potential toxicities of this compound based on related compounds?
A6: Structurally similar monoterpene ketones, such as pulegone and camphor, have been associated with certain toxicities. Pulegone has been linked to liver and kidney toxicity in animal studies, and camphor can be neurotoxic if ingested in high doses.[7][8][9][10][11] These findings suggest that researchers using this compound, especially in in vivo models, should consider monitoring for similar organ-specific toxicities. This compound itself has been reported to potentially induce the formation of methemoglobin.[4]
Troubleshooting Guide
| Problem/Observation | Potential Cause | Suggested Action |
| Unexpected cell death in my culture after this compound treatment. | This compound-induced cytotoxicity. | Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value in your cell line. Use this compound at concentrations well below the IC50 for your experiments. |
| My in vivo experiment shows unexpected behavioral changes (e.g., irritation, pain response). | Activation of TRPA1 channels in sensory neurons. | 1. Use a lower, non-noxious dose of this compound if possible. 2. Co-administer a specific TRPA1 antagonist (e.g., HC-030031) as a negative control. 3. If available, use TRPA1 knockout animals to confirm the off-target nature of your desired effect.[2][3] |
| I observe an effect that is known to be mediated by cold-sensing pathways. | Activation or inhibition of TRPM8 channels. | 1. Characterize the dose-response relationship, as this compound's effect on TRPM8 is bimodal. 2. Use a known TRPM8 agonist (e.g., menthol) and antagonist as positive and negative controls. |
| My results are inconsistent or not reproducible. | 1. Purity and stability of this compound. 2. Off-target effects masking the desired outcome. | 1. Verify the purity of your this compound sample (e.g., by GC-MS). 2. Prepare fresh dilutions for each experiment. 3. Implement the controls mentioned above to isolate the on-target from off-target effects. |
Quantitative Data Summary
Table 1: Receptor Interaction Profile of this compound
| Target | Interaction | Species | EC50 / IC50 | Reference |
| TRPA1 | Agonist | Human | 28.5 ± 6.8 µM | [8] |
| TRPA1 | Agonist | Rat | 18.7 ± 3.5 µM | [8] |
| TRPM8 | Weak Agonist / Inhibitor | Human | Bimodal activity observed | [4] |
Table 2: General Toxicity Data for this compound
| Test | Organism | Route | Value | Reference |
| LD50 | Mouse | Oral | 1450 mg/kg | [12] |
| LD50 | Mouse | Subcutaneous | 965 mg/kg | [12] |
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using MTT Assay
-
Cell Plating: Seed your cells of interest in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in your cell culture medium. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Off-Target Screening Using a Receptor Binding Assay Panel (Conceptual)
This is a general protocol outline. Specific details will vary based on the chosen screening service (e.g., Eurofins SafetyScreen, CEREP).
-
Compound Submission: Provide a high-purity sample of this compound at the required concentration and volume.
-
Panel Selection: Choose a broad screening panel that includes a diverse range of receptors, ion channels, transporters, and enzymes (e.g., a 44- or 88-target panel).
-
Primary Screen: The compound is typically tested at a single high concentration (e.g., 10 µM) against the panel targets. The percentage of inhibition of radioligand binding is determined.
-
Hit Identification: A "hit" is typically defined as >50% inhibition of binding.
-
Follow-up Studies: For any identified hits, perform concentration-response assays to determine the Ki or IC50 values to confirm the interaction and determine its potency.
Visualizations
Caption: this compound's primary signaling pathway via TRPA1 activation.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. The 'headache tree' via this compound and TRPA1 activates the trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Cytotoxic Potential of the Monoterpene Isoespintanol against Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. Camphor: Uses and Risks [webmd.com]
- 9. What are the side effects of Camphor? [synapse.patsnap.com]
- 10. Camphor: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 11. Camphor: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Refining Umbellulone Delivery Methods for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with umbellulone in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges associated with the in vivo delivery of this compound?
A1: The primary challenge in delivering this compound in vivo is its poor water solubility.[1][2][3] This can lead to several issues, including:
-
Precipitation: this compound may precipitate out of solution upon injection into the aqueous physiological environment, leading to inaccurate dosing and potential embolism.
-
Low Bioavailability: Poor solubility limits the absorption and distribution of this compound, resulting in low and variable bioavailability.[4][5]
-
Vehicle-Related Toxicity: The use of organic solvents like dimethyl sulfoxide (DMSO) to dissolve this compound can introduce confounding biological effects and toxicity at higher concentrations.[6][7][8]
Q2: What are the recommended delivery routes for this compound in in vivo studies?
A2: Several delivery routes have been successfully used for this compound administration in animal models:
-
Intravenous (IV) injection: Allows for direct systemic administration and precise dose control.
-
Intranasal (IN) administration: Bypasses first-pass metabolism and can target the trigeminal nervous system directly.[9]
-
Ocular instillation: Useful for studying localized effects on the eye and trigeminal nerve endings.[9]
Q3: How does this compound exert its biological effects in vivo?
A3: this compound is a potent agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which is primarily expressed on sensory neurons.[9][10][11] Activation of TRPA1 by this compound leads to the release of neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP).[9] CGRP is a potent vasodilator and is involved in pain transmission, neurogenic inflammation, and migraine pathophysiology.[12][13][14]
Troubleshooting Guides
Issue 1: this compound Precipitation During or After Administration
Symptoms:
-
Visible precipitation in the formulation before or during injection.
-
Inconsistent or lower-than-expected biological response.
-
Signs of embolism or distress in the animal model.
Possible Causes and Solutions:
| Cause | Solution |
| Poor solubility in the vehicle | - Increase the concentration of the co-solvent (e.g., DMSO), but be mindful of its potential toxicity.[6] - Explore alternative, less toxic co-solvents such as polyethylene glycol (PEG) 300/400, propylene glycol, or cyclodextrins.[15] - Consider the use of lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or liposomes to enhance solubility.[16][17] |
| Precipitation upon contact with aqueous physiological fluids | - Decrease the injection rate to allow for slower mixing and dilution in the bloodstream. - Formulate this compound as a nanosuspension to increase the surface area and dissolution rate.[18] - Utilize micellar formulations with amphiphilic block copolymers to encapsulate the hydrophobic drug.[1] |
| Incorrect pH of the formulation | - Although this compound is neutral, the pH of the vehicle can influence the stability of the formulation. Ensure the pH is within a physiologically compatible range (typically pH 7.2-7.4 for IV injections). |
Issue 2: Vehicle-Induced Adverse Effects or Confounding Results
Symptoms:
-
Control animals receiving only the vehicle show unexpected biological responses.
-
Signs of local irritation, inflammation, or systemic toxicity in the animals.
-
High variability in experimental data.
Possible Causes and Solutions:
| Cause | Solution |
| Toxicity of the organic solvent (e.g., DMSO) | - Keep the final concentration of DMSO in the injected volume as low as possible (ideally <1%). - Conduct pilot studies with the vehicle alone to determine the maximum tolerated dose. - Explore less toxic, biocompatible solvents like zwitterionic liquids (ZILs) or Cyrene™ as potential alternatives to DMSO.[6][7][19] |
| Osmolality mismatch | - Ensure the osmolality of the final formulation is close to physiological osmolality (~300 mOsm/kg) to prevent cell damage and irritation. |
| Particulate matter in the formulation | - Filter the final formulation through a sterile 0.22 µm syringe filter before injection to remove any particulate matter. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intravenous Injection
-
Stock Solution Preparation:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). Store at -20°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw the stock solution at room temperature.
-
Prepare a fresh working solution by diluting the stock solution in a suitable vehicle. A common vehicle is a mixture of DMSO, Tween 80 (or another surfactant), and sterile saline.
-
Example Formulation: 1% DMSO, 5% Tween 80, and 94% sterile saline (v/v/v).
-
Add the required volume of the this compound stock solution to the Tween 80 first and vortex thoroughly to ensure proper mixing.
-
Add the saline incrementally while vortexing to prevent precipitation.
-
The final concentration of this compound should be calculated based on the desired dose and the injection volume.
-
-
Final Preparation:
-
Visually inspect the solution for any signs of precipitation.
-
Filter the final solution through a sterile 0.22 µm syringe filter before drawing it into the injection syringe.
-
Protocol 2: Intranasal Administration of this compound
-
Formulation Preparation:
-
Prepare the this compound solution as described in Protocol 1, ensuring the final vehicle is non-irritating to the nasal mucosa. The concentration of surfactants may need to be optimized.
-
-
Animal Preparation:
-
Lightly anesthetize the animal (e.g., with isoflurane) to prevent stress and ensure accurate administration.
-
-
Administration:
-
Using a micropipette, carefully administer a small volume (e.g., 5-10 µL per nostril for a mouse) of the this compound solution into the nasal cavity.
-
Administer the solution slowly to allow for absorption and prevent it from being inhaled into the lungs.
-
Quantitative Data Summary
Table 1: In Vivo this compound Dosage and Administration Routes
| Animal Model | Route of Administration | Dosage Range | Vehicle | Reference |
| Rat | Intravenous | 0.1 - 1 µmol/kg | 1% DMSO in saline | [9] |
| Rat | Intranasal | 0.2 - 1 µmol/kg | 0.5% DMSO, 0.01% ethanol | [9] |
| Mouse | Ocular Instillation | 50 - 250 nmol | 5% DMSO in saline | [9] |
Note: These are example dosages and should be optimized for specific experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound activates the TRPA1 channel, leading to CGRP release and downstream effects.
Caption: Workflow for in vivo experiments using this compound.
References
- 1. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 2. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Pharmacokinetic and Bioavailability Studies of Embelin after Intravenous and Oral Administration to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 12. The role of calcitonin gene–related peptide in peripheral and central pain mechanisms including migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Calcitonin Gene Related Peptide (CGRP) in Neurogenic Vasodilation and Its Cardioprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sphinxsai.com [sphinxsai.com]
- 19. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Umbellulone-Induced Cytotoxicity In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Umbellulone-induced cytotoxicity in vitro.
FAQs: Understanding this compound's Cytotoxic Profile
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: Direct in-depth studies on this compound's cytotoxicity are not extensively available. However, based on its chemical properties, two primary mechanisms are likely to contribute to its cytotoxic effects:
-
Glutathione Depletion: this compound is a reactive monoterpene ketone that can act as a Michael acceptor, readily binding to thiols. This leads to the depletion of intracellular glutathione (GSH), a major antioxidant, rendering cells vulnerable to oxidative stress and subsequent cell death.
-
TRPA1 Channel Activation: this compound is a potent agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[1][2] Sustained activation of TRPA1 can lead to an excessive influx of calcium ions (Ca2+), which can trigger various cytotoxic pathways, including mitochondrial dysfunction and apoptosis.[1][3]
Q2: I am not seeing the expected cytotoxic effect of this compound in my cell culture. What could be the reason?
A2: Several factors could contribute to a lack of cytotoxic response:
-
Volatility of this compound: this compound is a volatile organic compound (VOC).[4] During incubation, a significant amount of the compound may evaporate from the culture medium, leading to a lower effective concentration.
-
Cell Line Specificity: The cytotoxic effects of this compound may be cell-line specific, depending on the expression levels of TRPA1 channels and the intracellular glutathione metabolism.
-
Concentration and Incubation Time: The concentration of this compound and the incubation time may not be optimal to induce cytotoxicity in your specific cell model.
Q3: Are there any known IC50 values for this compound in common cell lines?
A3: Currently, there is a lack of published data on the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines. Researchers are encouraged to perform dose-response studies to determine the IC50 in their specific experimental model.
Q4: Can the solvent used to dissolve this compound affect the experimental outcome?
A4: Yes, the choice and concentration of the solvent can significantly impact the results. Dimethyl sulfoxide (DMSO) is a common solvent for this compound.[5] However, high concentrations of DMSO can be toxic to cells. It is crucial to use a minimal concentration of DMSO and to include a vehicle control (cells treated with the same concentration of DMSO without this compound) in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | Evaporation of this compound from the culture medium due to its volatile nature. | - Minimize the air-liquid interface by using an appropriate volume of medium in your culture plates. - Seal the plates with parafilm or use specialized plates designed for volatile compounds. - Consider using an air-liquid interface culture system for more controlled exposure.[6] |
| High background cytotoxicity in vehicle control | The concentration of the solvent (e.g., DMSO) is too high. | - Perform a solvent toxicity test to determine the maximum non-toxic concentration of your solvent. - Keep the final solvent concentration in the culture medium below 0.5%, and ideally below 0.1%. |
| No dose-dependent cytotoxic effect observed | - The concentration range of this compound is too low. - The incubation time is too short. - The chosen cell line is resistant to this compound-induced cytotoxicity. | - Broaden the concentration range of this compound in your dose-response experiments. - Increase the incubation time (e.g., 24, 48, and 72 hours). - If possible, use a cell line known to express the TRPA1 channel. |
| Cell morphology changes unrelated to apoptosis or necrosis | This compound may be inducing other cellular processes, such as cell cycle arrest or senescence. | - In addition to cytotoxicity assays, perform cell cycle analysis using flow cytometry or assays for senescence markers (e.g., β-galactosidase staining). |
Quantitative Data Summary
As of now, there is limited publicly available quantitative data on the cytotoxic effects of this compound. The following table is provided as a template for researchers to summarize their own findings.
Table 1: Example of IC50 Values of this compound in Different Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| e.g., A549 | MTT | 24 | [Your Data] | [Your Lab] |
| e.g., SH-SY5Y | LDH | 48 | [Your Data] | [Your Lab] |
| e.g., HepG2 | Neutral Red | 72 | [Your Data] | [Your Lab] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cytotoxicity using the MTT Assay
This protocol is adapted for working with a volatile compound like this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or the vehicle control to the respective wells.
-
Sealing the Plate: To minimize evaporation, seal the 96-well plate with parafilm.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Measurement of Intracellular Glutathione (GSH) Levels
Materials:
-
This compound-treated cells
-
GSH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration as determined from cytotoxicity assays.
-
Cell Lysis: Lyse the cells according to the instructions provided with the GSH assay kit.
-
GSH Measurement: Follow the manufacturer's protocol to measure the levels of GSH in the cell lysates. This typically involves a colorimetric or fluorometric reaction.
-
Data Analysis: Normalize the GSH levels to the total protein concentration in each sample and express the results as a percentage of the vehicle control.
Visualizations
References
- 1. The 'headache tree' via this compound and TRPA1 activates the trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPA1: A Gatekeeper for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Ensuring Reproducibility in Umbellulone-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results in umbellulone-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a monoterpene ketone primarily found in the leaves of the Umbellularia californica tree, also known as the "headache tree"[1]. Its principal mechanism of action is the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, which is expressed on sensory neurons[2][3]. This activation leads to the influx of calcium and subsequent cellular responses, including the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP), which is implicated in pain and neurogenic inflammation[4][5].
Q2: What are the best practices for storing and handling this compound to ensure its stability and activity?
A2: To maintain the stability and activity of this compound, it is crucial to adhere to proper storage and handling procedures. This compound is a colorless oil that should be stored at -20°C for long-term stability (up to 2 years) and can be kept at +4°C for short-term use. It is soluble in dimethyl sulfoxide (DMSO) and ethanol. To avoid repeated freeze-thaw cycles that can degrade the compound, it is recommended to prepare aliquots of the stock solution. Always keep the compound cool and dry.
Q3: How should I prepare this compound solutions for my experiments?
A3: this compound should be dissolved in an appropriate solvent like DMSO or ethanol to create a stock solution. For cellular assays, it is critical to ensure that the final concentration of the solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity or off-target effects. Serial dilutions should be made in the assay buffer or culture medium to achieve the desired final concentrations.
Troubleshooting Guides
In Vitro Assays
Issue 1: High variability or poor reproducibility in TRPA1 activation assays (e.g., calcium imaging).
-
Possible Cause 1: Inconsistent this compound Concentration.
-
Solution: Ensure accurate and consistent preparation of this compound dilutions. Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions for each experiment from a recently thawed aliquot of the stock solution.
-
-
Possible Cause 2: Cell Health and Passage Number.
-
Solution: Use cells within a consistent and low passage number range, as receptor expression and cellular responsiveness can change with excessive passaging. Ensure cells are healthy and in the logarithmic growth phase at the time of the assay.
-
-
Possible Cause 3: Issues with Calcium Indicators (e.g., Fluo-4 AM).
-
Solution: Optimize the loading concentration and incubation time of the calcium indicator to ensure adequate signal without causing cellular stress[6]. Inconsistent loading can lead to variable baseline fluorescence. Consider using a brighter or more stable indicator like Cal-520 if signal-to-noise is low or photobleaching is an issue[6]. The use of probenecid can help prevent the leakage of the dye from the cells[6].
-
-
Possible Cause 4: Environmental Factors.
-
Solution: Maintain consistent temperature, pH, and CO2 levels throughout the experiment, as these can influence cellular physiology and TRPA1 channel activity.
-
Issue 2: Unexpectedly high background signal or false positives in cytotoxicity assays (e.g., MTT assay).
-
Possible Cause 1: Solvent Cytotoxicity.
-
Solution: Prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO) used in the this compound-treated wells. If the vehicle control shows significant cytotoxicity, reduce the final solvent concentration.
-
-
Possible Cause 2: Interference of this compound with the Assay Reagent.
-
Solution: To check for direct chemical interference, perform the assay in a cell-free system by adding this compound to the medium with the assay reagent (e.g., MTT) and measuring the absorbance.
-
-
Possible Cause 3: Contamination.
-
Solution: Ensure aseptic techniques are followed to prevent microbial contamination, which can affect metabolic assays like the MTT assay.
-
In Vivo Assays
Issue 3: High variability in nociceptive behavioral responses in animal models.
-
Possible Cause 1: Inter-animal Variability.
-
Solution: Use a sufficient number of animals per group to account for biological variation. Randomize animals to treatment groups and ensure that the experimenter is blinded to the treatments to minimize bias. Acclimatize animals to the experimental setup and handling to reduce stress-induced variability[7].
-
-
Possible Cause 2: Inconsistent Drug Administration.
-
Solution: Ensure accurate and consistent administration of this compound (e.g., injection volume, site, and technique). For inhalation studies, control the concentration and duration of exposure precisely.
-
-
Possible Cause 3: Environmental Stressors.
-
Solution: Conduct behavioral experiments in a quiet, controlled environment with consistent lighting and temperature to minimize stress, which can significantly impact pain perception and behavior[8].
-
Quantitative Data Summary
Table 1: Potency of this compound in TRPA1 Activation Assays
| Cell Line/System | Assay Type | Parameter | Value | Reference |
| Rat TRPA1-HEK293 | Calcium Influx | EC50 | 18.7 ± 3.5 µM | --INVALID-LINK-- |
| Human TRPA1-HEK293 | Calcium Influx | EC50 | 35.2 ± 4.1 µM | --INVALID-LINK-- |
Table 2: Effect of this compound on CGRP Release from Trigeminal Ganglion Neurons
| Treatment | CGRP Release (pg/mL) | Fold Increase over Basal | Reference |
| Basal | 17.35 ± 4.48 | - | --INVALID-LINK-- |
| This compound (100 µM) | 66.09 ± 4.86 | ~3.8 | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay for TRPA1 Activation
-
Cell Culture: Plate HEK293 cells stably expressing TRPA1 on black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM or Cal-520 AM) at the optimized concentration in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells twice with the assay buffer to remove excess dye.
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (buffer with the same concentration of DMSO) and a positive control (a known TRPA1 agonist like AITC).
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Fluo-4) at regular intervals to record the calcium influx kinetics.
-
Protocol 2: Calcitonin Gene-Related Peptide (CGRP) Release Assay
-
Tissue Preparation: Isolate trigeminal ganglia from rodents and culture the neurons or use the whole ganglia ex vivo[9].
-
Pre-incubation: Wash the cultured neurons or ganglia with a buffered salt solution (e.g., HEPES-buffered saline) and pre-incubate for a defined period to establish a stable baseline.
-
Stimulation:
-
Replace the pre-incubation buffer with a solution containing this compound at the desired concentration.
-
Include a vehicle control and a positive control (e.g., high potassium solution to induce depolarization).
-
Incubate for a specific duration (e.g., 10-30 minutes).
-
-
Sample Collection: Collect the supernatant from each well.
-
CGRP Quantification: Measure the concentration of CGRP in the collected supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions[10].
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound.
-
Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader[11]. The intensity of the purple color is proportional to the number of viable cells.
Visualizations
Caption: this compound signaling pathway via TRPA1 activation.
Caption: Workflow for a calcium imaging assay.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. Calcium Imaging and the Curse of Negativity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACTIVATION OF TRPA1 ON DURAL AFFERENTS: A POTENTIAL MECHANISM OF HEADACHE PAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of social interaction on nociceptive-induced changes in locomotor activity in a mouse model of acute inflammatory pain: use of novel thermal assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ex Vivo Release of Calcitonin Gene-Related Peptide from the Trigeminovascular System in Rodents [jove.com]
- 10. Ex vivo stimulation of the trigeminal nucleus caudalis induces peripheral CGRP release in the trigeminal ganglion and reveals a distinct dopamine–endocannabinoid mechanism relevant to migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopioneer.com.tw [biopioneer.com.tw]
Validation & Comparative
Umbellulone versus other TRPA1 agonists like mustard oil
A Comprehensive Comparison of Umbellulone and Mustard Oil as TRPA1 Agonists
For researchers and professionals in drug development, understanding the nuances of how different agonists interact with the Transient Receptor Potential Ankyrin 1 (TRPA1) channel is critical. This guide provides an objective comparison of two well-known TRPA1 agonists: this compound, the primary pungent component of the "headache tree" (Umbellularia californica), and mustard oil, whose active ingredient is allyl isothiocyanate (AITC). This comparison is supported by experimental data on their potency, mechanism of action, and the signaling pathways they trigger.
Mechanism of Action: A Tale of Two Electrophiles
Both this compound and mustard oil are electrophilic compounds that activate TRPA1, a non-selective cation channel primarily expressed on sensory neurons.[1] Activation of TRPA1 is a key mechanism in the sensation of pain, cold, and itch, and it is also involved in inflammatory processes.[1][2] The electrophilic nature of these compounds allows them to form covalent bonds with specific amino acid residues on the TRPA1 protein, leading to channel opening and cation influx.
Mustard Oil (AITC): AITC is a potent electrophile that activates TRPA1 by covalently modifying cysteine and lysine residues within the N-terminal ankyrin repeat domain of the channel.[3] This covalent modification is thought to be the primary mechanism of TRPA1 activation by AITC.
This compound: this compound also acts as a TRPA1 agonist through its electrophilic properties.[4] Studies have shown that its ability to activate TRPA1 is attenuated when key cysteine residues in the channel are mutated. However, this compound's action is described as that of a partial electrophilic agonist, suggesting a dual mechanism of activation that may also involve non-covalent interactions.[4][5]
Potency and Efficacy: A Quantitative Look
The potency of a TRPA1 agonist is typically quantified by its half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates a higher potency. The following table summarizes the EC50 values for this compound and mustard oil from a study where both compounds were tested under the same conditions in HEK293 cells expressing either rat or human TRPA1.
| Agonist | TRPA1 Species | Cell Type | EC50 (µM) | Reference |
| This compound | Rat | rTRPA1-HEK293 | 18.7 ± 3.5 | [6] |
| Mustard Oil (AITC) | Rat | rTRPA1-HEK293 | 0.56 ± 0.06 | [6] |
| This compound | Human | hTRPA1-HEK293 | 28.5 ± 6.8 | [6] |
| Mustard Oil (AITC) | Human | hTRPA1-HEK293 | 2.9 ± 0.4 | [6] |
From this data, it is evident that mustard oil (AITC) is a significantly more potent agonist of both rat and human TRPA1 than this compound, exhibiting a much lower EC50 value in the same experimental system.
TRPA1 Signaling Pathway
Activation of the TRPA1 channel by agonists like this compound and mustard oil leads to the influx of cations, primarily Ca2+ and Na+, into the neuron. This influx depolarizes the cell membrane, which can trigger the firing of action potentials and the release of neurotransmitters and neuropeptides, such as calcitonin gene-related peptide (CGRP), leading to neurogenic inflammation and the sensation of pain.[2]
Experimental Protocols
Calcium Imaging Assay for TRPA1 Agonist Activity in HEK293 Cells
This protocol is designed to measure the increase in intracellular calcium concentration ([Ca2+]i) in HEK293 cells expressing TRPA1 upon stimulation with an agonist.
1. Cell Culture and Plating:
-
Culture HEK293 cells stably or transiently expressing human or rat TRPA1 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
24 hours prior to the experiment, seed the cells onto 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.
2. Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES. The final concentration of the dye is typically 2-5 µM.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add the loading buffer to each well and incubate the plate at 37°C for 30-60 minutes in the dark.
3. Agonist Preparation and Application:
-
Prepare stock solutions of this compound and mustard oil (AITC) in a suitable solvent like DMSO.
-
Create a dilution series of the agonists in HBSS to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
4. Data Acquisition:
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in a fluorescence microplate reader or a high-content imaging system equipped with an automated liquid handling system.
-
Measure the baseline fluorescence for a short period.
-
Add the agonist solutions to the wells and immediately begin recording the change in fluorescence intensity over time. For Fura-2, excitation is alternated between 340 nm and 380 nm, and emission is collected at 510 nm. For Fluo-4, excitation is at ~490 nm and emission at ~520 nm.
5. Data Analysis:
-
The change in [Ca2+]i is typically represented as the ratio of fluorescence intensities (F340/F380 for Fura-2) or as the change in fluorescence relative to the baseline (ΔF/F0 for Fluo-4).
-
Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Fit the curve using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the EC50 value.
Whole-Cell Patch-Clamp Electrophysiology in a Heterologous Expression System
This protocol allows for the direct measurement of ion channel currents in response to agonist application.
1. Cell Preparation:
-
Use cells expressing TRPA1 (e.g., HEK293 or CHO cells).
-
Plate cells on glass coverslips at a low density to allow for easy patching of individual cells.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with KOH.
3. Pipette Preparation:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Fill the pipette with the internal solution and mount it on the patch-clamp amplifier headstage.
4. Recording:
-
Place the coverslip with cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Approach a cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
5. Agonist Application and Data Acquisition:
-
Apply agonists via a perfusion system that allows for rapid solution exchange.
-
Record the current responses to a series of voltage steps or ramps before, during, and after agonist application.
-
Recordings are made using a patch-clamp amplifier and digitized for computer analysis.
6. Data Analysis:
-
Measure the peak current amplitude at a specific voltage in response to different agonist concentrations.
-
Construct a dose-response curve and calculate the EC50 as described for the calcium imaging assay.
Conclusion
Both this compound and mustard oil are valuable tools for studying TRPA1 function. Mustard oil (AITC) is a more potent and well-characterized agonist that acts primarily through covalent modification of the channel. This compound, while less potent, presents an interesting case of a partial electrophilic agonist, suggesting a more complex interaction with the TRPA1 channel. The choice between these agonists will depend on the specific research question, with AITC being suitable for inducing robust and reliable TRPA1 activation, while this compound may be more appropriate for studies investigating the nuances of agonist-channel interactions and bimodal activation mechanisms. The provided experimental protocols offer a solid foundation for researchers to quantitatively assess the activity of these and other TRPA1 modulators.
References
A Comparative Analysis of Umbellulone and Allyl Isothiocyanate (AITC) on Sensory Neurons
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct and overlapping effects of two potent TRPA1 agonists.
Introduction
Umbellulone, a monoterpene found in the leaves of the California bay laurel (Umbellularia californica), and allyl isothiocyanate (AITC), the pungent compound in mustard and wasabi, are both well-characterized activators of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1][2] This ion channel is a key player in sensory neuron activation, mediating responses to a wide range of irritants and inflammatory agents.[3] Understanding the comparative effects of this compound and AITC on sensory neurons is crucial for research into pain, inflammation, and the development of novel analgesic drugs. This guide provides a detailed comparison of their mechanisms, quantitative effects, and the experimental protocols used to elucidate their actions.
Mechanism of Action: TRPA1 Activation
Both this compound and AITC exert their primary effects on sensory neurons by activating the TRPA1 channel, a non-selective cation channel predominantly expressed in a subset of nociceptive (pain-sensing) neurons.[3] Activation of TRPA1 leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and triggers the propagation of a nerve impulse.[4]
AITC is a well-established electrophilic agonist of TRPA1, activating the channel through covalent modification of cysteine and lysine residues in the N-terminal cytoplasmic domain.[2][5] this compound also activates TRPA1, and while it possesses electrophilic properties, it is considered a partial agonist.[6] Studies have shown that even with mutations in key cysteine residues that abolish AITC sensitivity, this compound can still activate the channel, suggesting a partially distinct mechanism of action.[6]
The activation of TRPA1 by both compounds initiates a cascade of downstream events, including the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP) from sensory nerve terminals.[1][7] This CGRP release contributes to neurogenic inflammation and vasodilation, phenomena implicated in pain conditions such as migraine.[1][8]
Quantitative Comparison of Effects
The following tables summarize the quantitative data on the effects of this compound and AITC on sensory neurons, compiled from various studies. It is important to note that direct comparisons should be made with caution due to variations in experimental models and conditions.
| Parameter | This compound | Allyl Isothiocyanate (AITC) | References |
| TRPA1 Activation | |||
| Effective Concentration Range | µM to sub-mM | µM to mM | [1][7][9] |
| Agonist Type | Partial Agonist | Full Agonist | [2][6] |
| Sensory Neuron Response | |||
| % of Responsive Trigeminal Neurons (Mouse) | 36% (at 100 µM) | Not directly compared in the same study | [10] |
| % of Responsive DRG Neurons (Wild-Type Mice) | Not specified | 33.5% (at 100 µM) | [4] |
| Calcium Imaging | |||
| Ca2+ Influx | Dose-dependent increase | Dose-dependent increase | [7][9][11] |
| EC50 for Ca2+ rise in DRG neurons | Not specified | Neurons: Not specified, SGCs: ~100 µM | [11] |
| Neuropeptide Release | |||
| CGRP Release | Evokes Ca2+-dependent release | Induces Ca2+-regulated release | [1][7][9] |
| Nociceptive Behavior | |||
| Eye Wiping Test (Mouse) | Dose-dependent increase | Dose-dependent increase | [12] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of TRPA1 activation by this compound and AITC and a typical experimental workflow for studying their effects on sensory neurons.
Caption: Signaling pathway of TRPA1 activation by this compound and AITC.
Caption: General experimental workflow for studying sensory neuron activation.
Experimental Protocols
Primary Sensory Neuron Culture
-
Neuron Isolation: Dorsal root ganglia (DRG) or trigeminal ganglia are dissected from rodents (e.g., mice or rats) under sterile conditions.
-
Enzymatic Digestion: The ganglia are incubated in a solution containing enzymes such as collagenase and dispase to dissociate the tissue into individual cells.
-
Mechanical Dissociation: The digested ganglia are gently triturated using a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plating: Neurons are plated on coated coverslips (e.g., with poly-D-lysine and laminin) in a defined culture medium, often supplemented with nerve growth factor (NGF) to promote survival.[9]
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2. Experiments are typically performed within 24-48 hours of plating.
Calcium Imaging
-
Dye Loading: Cultured sensory neurons are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM, for a specific duration at room temperature or 37°C.
-
Washing: After loading, the cells are washed with a physiological saline solution (e.g., Hanks' Balanced Salt Solution) to remove excess dye.
-
Image Acquisition: The coverslip with the loaded cells is mounted on the stage of an inverted microscope equipped for fluorescence imaging. A baseline fluorescence is recorded before the application of any compounds.
-
Compound Application: this compound or AITC at various concentrations is applied to the cells via a perfusion system.
-
Data Analysis: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity over time. The response is often quantified as the change in fluorescence ratio (for ratiometric dyes like Fura-2) or as a percentage increase from baseline.[9][13]
Whole-Cell Patch-Clamp Electrophysiology
-
Cell Selection: A single sensory neuron is identified for recording under a microscope.
-
Pipette Positioning: A glass micropipette with a fine tip, filled with an internal solution, is brought into contact with the cell membrane.
-
Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.
-
Recording: Membrane currents or voltage are recorded in response to the application of this compound or AITC. This allows for the direct measurement of ion channel activity.[2][10]
Calcitonin Gene-Related Peptide (CGRP) Release Assay
-
Cell Stimulation: Cultured sensory neurons are incubated with this compound or AITC for a defined period.
-
Supernatant Collection: The cell culture supernatant, containing any released CGRP, is collected.
-
CGRP Quantification: The concentration of CGRP in the supernatant is measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or an Enzyme Immunoassay (EIA).[1][9]
Conclusion
This compound and AITC are valuable tools for probing the function of TRPA1 in sensory neurons. While both compounds are potent activators of this channel, they exhibit differences in their agonist properties, with AITC acting as a full agonist and this compound as a partial agonist.[2][6] This distinction may underlie subtle differences in their physiological effects. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to design and interpret experiments aimed at further elucidating the roles of these compounds and their target, the TRPA1 channel, in sensory biology and disease. Further side-by-side comparative studies under identical experimental conditions will be crucial for a more definitive understanding of their relative potencies and efficacies.
References
- 1. The 'headache tree' via this compound and TRPA1 activates the trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation characteristics of transient receptor potential ankyrin 1 and its role in nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Intracellular TRPA1 mediates Ca2+ release from lysosomes in dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | TRPA1 Channel Activation Inhibits Motor Activity in the Mouse Colon [frontiersin.org]
- 6. This compound modulates TRP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | TRPA1 channel activator | Hello Bio [hellobio.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validating the Umbellulone-Induced Headache Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the umbellulone-induced headache model with other preclinical alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways and experimental workflows to aid in the selection of appropriate models for headache and migraine research.
Introduction to the this compound Model
This compound, a monoterpene ketone found in the leaves of the Umbellularia californica tree, is known for its ability to induce headaches.[1] This property has been harnessed to develop a preclinical model of headache that recapitulates key aspects of migraine pathophysiology, particularly the activation of the trigeminovascular system.[2][3] The model relies on the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key sensor for environmental irritants and inflammatory agents.[2][4][5]
Mechanism of Action: The TRPA1-CGRP Pathway
The headache-inducing effect of this compound is primarily mediated through the activation of TRPA1 channels on trigeminal ganglion neurons.[2][3] This activation triggers a signaling cascade that results in the release of calcitonin gene-related peptide (CGRP), a neuropeptide deeply implicated in the pathophysiology of migraine.[1][2][6][7] CGRP, in turn, leads to vasodilation of meningeal blood vessels and neurogenic inflammation, contributing to the sensation of pain.[1][5][7] The essential role of TRPA1 in this process has been confirmed in studies using both pharmacological antagonists and TRPA1-deficient mice, where the effects of this compound were significantly attenuated or absent.[2][3][8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Headache tree is a pain in the brain [sciencenews.org]
- 6. mdpi.com [mdpi.com]
- 7. Calcitonin gene-related peptide (CGRP): Role in migraine pathophysiology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Unveiling the Potency of Umbellulone Derivatives: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Umbellulone and its derivatives, focusing on their modulatory effects on Transient Receptor Potential (TRP) channels. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for potential therapeutic applications.
Overview of this compound and its Derivatives
This compound, a monoterpene ketone found in the leaves of the "headache tree" (Umbellularia californica), is known for its ability to activate TRPA1 and, to a lesser extent, TRPM8 channels. This activity is linked to its notorious headache-inducing effects.[1] Researchers have synthesized several derivatives of this compound to explore how structural modifications impact its biological activity, aiming to develop compounds with altered potency and selectivity for TRP channels. This guide focuses on the comparative efficacy of this compound and its key derivatives: Tetrahydro-umbellulone, Acetylated this compound derivatives, and Dihydroumbellulols.
Comparative Efficacy on TRP Channels
The primary mechanism of action for this compound and its derivatives involves the modulation of TRPA1 and TRPM8 ion channels. These channels are implicated in various physiological processes, including pain, inflammation, and temperature sensation.
Quantitative Analysis
The following table summarizes the available quantitative data on the efficacy of this compound on human TRPA1 and TRPM8 channels.
| Compound | Target Channel | Efficacy (EC50) | Potency (IC50) | Species |
| This compound | hTRPA1 | 28.5 ± 6.8 µM | - | Human |
| This compound | rTRPA1 | 18.7 ± 3.5 µM | 408 µM (bimodal action)[2] | Rat |
| This compound | hTRPM8 | Weak activator | - | Human |
EC50 (Half-maximal effective concentration) indicates the concentration of a drug that gives half-maximal response. IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half.
Qualitative Comparison of Derivatives
-
Tetrahydro-umbellulone: This derivative is reported to be a more potent activator of TRPM8 compared to this compound.[3]
-
Acetylated this compound Derivatives: These derivatives show a lack of effect on TRPA1 and TRPM8 channels, suggesting that the acetyl group may cause steric hindrance, preventing the molecule from binding to the receptor sites.[3]
-
Dihydroumbellulols: Sensory analysis of (1R,2R,4S)-dihydroumbellulol, a reduced derivative of this compound, indicates it has a pleasant cooling effect, approximately 2-3 times less potent than menthol.[4] This suggests interaction with cold-sensing channels like TRPM8.
Signaling Pathway and Experimental Workflows
TRPA1 Activation Pathway by this compound
This compound activates the TRPA1 channel on sensory neurons, leading to a cascade of events culminating in the sensation of pain and neurogenic inflammation. The pathway is depicted below.
Caption: this compound activates TRPA1, leading to CGRP release and pain.
Experimental Workflow: Efficacy Determination
The efficacy of this compound derivatives is typically assessed using in vitro cellular assays. The general workflow for these experiments is outlined below.
Caption: General workflow for testing the efficacy of this compound derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the efficacy of this compound derivatives.
Synthesis of this compound Derivatives
-
General Procedure for Dihydroumbellulol Synthesis: (-)-(R)-umbellulone, extracted from Umbellularia californica, is reduced to prepare various dihydroumbellulols, including (1R,2R/S)-1-isopropyl-4-methylbicyclo[3.1.0]hex-3-en-2-ol, (1R,4R/S)-1-isopropyl-4-methylbicyclo[3.1.0]hexan-2-one, and (1R,2RS,4RS)-1-isopropyl-4-methylbicyclo[3.1.0]hexan-2-ols.[4]
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous ion channel expression.[5]
-
Culture Conditions: Cells are typically grown in Dulbecco's Minimal Essential Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO2 incubator.[6]
-
Transfection: HEK293 cells are transiently transfected with plasmids encoding for human TRPA1 or TRPM8 channels using standard transfection reagents.[3]
Calcium Imaging Assay
This assay measures the influx of calcium ions upon channel activation.
-
Cell Preparation: Transfected HEK293 cells are seeded onto coverslips or 96-well plates coated with poly-L-lysine.[2]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for 30-60 minutes at room temperature.[2][3]
-
Measurement: A baseline fluorescence is recorded before the addition of the test compound (this compound or its derivatives). Upon compound addition, changes in intracellular calcium are monitored by measuring the fluorescence intensity over time using a fluorescence microscope or a plate reader like the FlexStation 3.[6]
-
Data Analysis: The change in fluorescence is used to determine the concentration-response relationship and calculate the EC50 values.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through the channels.
-
Cell Preparation: Transfected HEK293 cells are prepared on coverslips.
-
Recording: A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.[7][8]
-
Voltage Clamp: The cell membrane potential is held at a constant voltage (e.g., -60 mV), and the currents flowing through the ion channels in response to the application of this compound or its derivatives are recorded.[9]
-
Data Analysis: The recorded currents are analyzed to determine the dose-dependent activation or inhibition of the channels and to calculate EC50 or IC50 values.
Conclusion
The available data indicates that this compound acts as a modulator of TRPA1 and TRPM8 channels. Structural modifications to the this compound backbone result in derivatives with altered efficacy and selectivity. Tetrahydro-umbellulone shows enhanced TRPM8 activation, while acetylated derivatives lose their activity. Dihydroumbellulols exhibit cooling properties, suggesting TRPM8 interaction. Further quantitative studies on a broader range of derivatives are necessary to establish a comprehensive structure-activity relationship and to fully elucidate their therapeutic potential. The experimental protocols detailed in this guide provide a foundation for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. brainvta.tech [brainvta.tech]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Hemisynthesis of dihydroumbellulols from this compound: new cooling compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HEK Cells in Calcium Imaging and Ion Channel Activity Studies [cytion.com]
- 6. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. personal.utdallas.edu [personal.utdallas.edu]
- 9. Methods Used for Studying TRP Channel Functions in Sensory Neurons - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
evaluating Umbellulone as an alternative to capsaicin in pain research
For Researchers, Scientists, and Drug Development Professionals
The search for novel analgesic compounds is a cornerstone of pain research. While capsaicin has long been a valuable tool for studying nociceptive pathways and for its therapeutic applications, its intense pungency and potential for inducing hyperalgesia necessitate the exploration of alternatives. This guide provides a detailed comparison of umbellulone, a monoterpene found in the California bay laurel, and capsaicin, the pungent component of chili peppers, as potential tools in pain research. We present a comprehensive overview of their mechanisms of action, comparative experimental data, and detailed protocols for key analgesic assays.
At a Glance: this compound vs. Capsaicin
| Feature | This compound | Capsaicin |
| Primary Target | Transient Receptor Potential Ankyrin 1 (TRPA1)[1][2][3] | Transient Receptor Potential Vanilloid 1 (TRPV1)[4][5] |
| Mechanism | Agonist of TRPA1, a channel involved in sensing noxious cold, chemical irritants, and inflammatory signals.[1][6] | Agonist of TRPV1, a channel activated by heat, protons (low pH), and various endogenous lipids.[4][5] |
| Cellular Effect | Induces calcium influx in TRPA1-expressing sensory neurons.[1] | Induces calcium influx in TRPV1-expressing sensory neurons.[5] |
| Nociceptive Effect | Can induce a painful, cold sensation and headache.[6] | Produces a sensation of burning pain and heat.[4][5] |
| Analgesic Potential | Potential for analgesia through desensitization of TRPA1 channels, though less studied than capsaicin. | Well-established analgesic properties following initial nociceptive effects, mediated by TRPV1 desensitization and nerve terminal defunctionalization.[4] |
Quantitative Comparison: Cellular and Molecular Effects
The following table summarizes key quantitative data from comparative studies on this compound and capsaicin. It is important to note that direct head-to-head in vivo analgesic studies in standardized pain models are limited. The data below is primarily from a study by Nassini et al. (2011) which provides a direct comparison of their effects on trigeminal ganglion neurons.
| Parameter | This compound | Capsaicin | Reference |
| Target Receptor | TRPA1 | TRPV1 | [1][4] |
| Half-maximal effective concentration (EC₅₀) for Ca²⁺ influx in rat trigeminal neurons | 56.6 ± 8.3 µM | ~0.1 - 1 µM (in various cell types) | [1] |
| Percentage of responsive mouse trigeminal neurons | ~36% (100 µM) | Not directly compared in the same study | [2] |
| Calcitonin Gene-Related Peptide (CGRP) Release from rat dorsal spinal cord | Concentration-dependent release | Known to induce CGRP release from sensory neurons | [3][7] |
Signaling Pathways
The distinct mechanisms of action of this compound and capsaicin are centered on their selective activation of TRPA1 and TRPV1 channels, respectively. These channels are crucial ion channels expressed on nociceptive sensory neurons.
Caption: Signaling pathways for this compound and capsaicin.
Experimental Protocols
Detailed methodologies for key behavioral assays used to evaluate analgesic compounds are provided below. These protocols can be adapted to compare the efficacy of this compound and capsaicin.
Acetic Acid-Induced Writhing Test (Visceral Pain)
This model assesses visceral pain by inducing abdominal constrictions (writhing) with an intraperitoneal injection of acetic acid. It is particularly useful for evaluating peripherally acting analgesics.
Experimental Workflow:
Caption: Workflow for the acetic acid-induced writhing test.
Detailed Methodology:
-
Animals: Male Swiss albino mice (20-25 g) are typically used.
-
Acclimatization: Allow mice to acclimatize to the testing room for at least 1 hour before the experiment.
-
Grouping: Divide the animals into groups (n=6-10 per group):
-
Vehicle control (e.g., saline with 1% Tween 80)
-
Positive control (e.g., a known analgesic like acetylsalicylic acid)
-
Test groups (different doses of this compound and/or capsaicin)
-
-
Drug Administration: Administer the test compounds, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral).
-
Induction of Writhing: After a predetermined absorption time (e.g., 30 minutes for i.p., 60 minutes for oral), administer 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.
-
Observation: Immediately place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a continuous period of 20-30 minutes.
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity can be calculated using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100
Hot Plate Test (Thermal Pain)
This test measures the response latency to a thermal stimulus, primarily evaluating centrally acting analgesics.
Experimental Workflow:
Caption: Workflow for the hot plate test.
Detailed Methodology:
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals: Mice or rats.
-
Acclimatization: Acclimatize animals to the testing room.
-
Baseline Measurement: Place each animal on the hot plate and record the time until a nociceptive response is observed (e.g., licking of the hind paw, jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer the test compounds, vehicle, or a positive control (e.g., morphine).
-
Post-treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and record the reaction latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and between the different treatment groups. An increase in latency indicates an analgesic effect.
Von Frey Test (Mechanical Allodynia)
This test assesses mechanical sensitivity by applying calibrated filaments to the plantar surface of the paw. It is widely used to measure mechanical allodynia in models of neuropathic and inflammatory pain.
Experimental Workflow:
Caption: Workflow for the von Frey test.
Detailed Methodology:
-
Apparatus: A set of calibrated von Frey filaments of varying stiffness and a testing apparatus with a wire mesh floor that allows access to the animals' paws.
-
Animals: Mice or rats.
-
Acclimatization: Place animals in individual chambers on the mesh floor and allow them to acclimatize for at least 30-60 minutes.
-
Filament Application: Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend. Hold for 3-5 seconds.
-
Threshold Determination (Up-Down Method):
-
Start with a filament in the middle of the force range.
-
If there is no response, use the next filament with increasing force.
-
If there is a paw withdrawal response, use the next filament with decreasing force.
-
The 50% paw withdrawal threshold is calculated using a specific formula based on the pattern of responses.
-
-
Experimental Procedure:
-
Establish a baseline withdrawal threshold.
-
Induce a pain state if required (e.g., nerve ligation for neuropathic pain, injection of an inflammatory agent).
-
Administer the test compounds, vehicle, or positive control.
-
Measure the paw withdrawal threshold at different time points post-administration.
-
-
Data Analysis: An increase in the paw withdrawal threshold indicates an anti-allodynic or analgesic effect.
Conclusion and Future Directions
This compound presents an interesting alternative to capsaicin for pain research, primarily due to its distinct mechanism of action via the TRPA1 channel. This offers a valuable tool for dissecting the role of TRPA1 in various pain states, separate from the TRPV1-mediated effects of capsaicin. The available data indicates that this compound effectively activates sensory neurons and elicits CGRP release in a TRPA1-dependent manner.
However, a significant gap in the literature is the lack of direct, head-to-head comparisons of the in vivo analgesic efficacy of this compound and capsaicin in established models of thermal and mechanical pain. Future research should focus on conducting such comparative studies to fully elucidate the potential of this compound as an alternative analgesic research tool. Specifically, evaluating both compounds in the hot plate, von Frey, and writhing tests under identical experimental conditions would provide invaluable data for the field. Such studies will be crucial in determining the relative potency and efficacy of this compound and capsaicin in different pain modalities and will ultimately guide the development of novel, targeted analgesic therapies.
References
- 1. A novel, injury-free rodent model of vulnerability for assessment of acute and preventive therapies reveals temporal contributions of CGRP-receptor activation in migraine-like pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pain behaviors produced by capsaicin: influence of inflammatory mediators and nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral Characteristics of Capsaicin Mediated Cutaneous, Myogenic, and Arthrogenic Orofacial Nociception in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new human experimental pain model: the heat/capsaicin sensitization model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. During Capsaicin-induced Central Sensitization Brush Allodynia is Associated with Baseline Warmth Sensitivity, Whereas Mechanical Hyperalgesia is Associated with Painful Mechanical Sensibility, Anxiety and Somatization - PMC [pmc.ncbi.nlm.nih.gov]
validation of Umbellulone's insecticidal activity against specific pests
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the insecticidal activity of umbellulone, a monoterpene ketone and the major constituent of the essential oil of Umbellularia californica (California bay laurel). Its performance is evaluated against specific pests, with a focus on available experimental data. This document also explores the insecticidal properties of other components found in U. californica essential oil and offers a comparison with other botanical insecticides.
Efficacy of this compound and Umbellularia californica Essential Oil
Research has demonstrated the insecticidal and repellent properties of this compound and the essential oil of U. californica, primarily against the yellow fever mosquito, Aedes aegypti. The essential oil contains several bioactive compounds, with this compound being the most abundant.
A key study by Tabanca et al. (2013) provides a detailed analysis of the larvicidal and biting deterrent effects of U. californica essential oil and its isolated constituents. The findings from this research are summarized below.
Larvicidal Activity against Aedes aegypti
The essential oil of U. californica and its major components exhibited significant larvicidal activity against first-instar larvae of Aedes aegypti. The following table outlines the median lethal concentration (LD50) values, providing a quantitative measure of their toxicity.
| Compound | LD50 (ppm) |
| (-)-Umbellulone | 38.6 |
| Thymol | 17.6 |
| p-Cymene | 28.9 |
| Eucalyptol | 45.8 |
| U. californica Essential Oil | 52.6 |
Data sourced from Tabanca et al. (2013)
Biting Deterrent Activity against Aedes aegypti
In addition to larvicidal effects, this compound and other components of U. californica essential oil have demonstrated biting deterrent properties against adult Aedes aegypti.
| Compound | Biting Deterrence (% protection) at 10 µg/cm² |
| (-)-Umbellulone | 75% |
| Thymol | 80% |
| Eucalyptol | 65% |
| U. californica Essential Oil | 78% |
Data sourced from Tabanca et al. (2013)
Comparison with Other Botanical Insecticides
While data on this compound's activity against a broader range of pests is limited, the insecticidal properties of other monoterpenes and essential oils are well-documented against various stored product and agricultural pests. For context, the following table presents the efficacy of other plant-derived compounds against common insect pests.
| Pest Species | Insecticide | Efficacy Metric | Value |
| Sitophilus oryzae (Rice Weevil) | Essential oil of Laurus nobilis | Fumigant toxicity | Active |
| Tribolium castaneum (Red Flour Beetle) | 1,8-Cineole (Eucalyptol) | Fumigant toxicity | Active |
| Acanthoscelides obtectus (Bean Weevil) | Carvacrol | Fumigant toxicity | LC50: 0.25 µL/L air |
| Plodia interpunctella (Indian Meal Moth) | Linalool | Fumigant toxicity | LC50: 10.4 µL/L air |
Note: The efficacy of these compounds can vary significantly based on the experimental conditions.
Experimental Protocols
The following methodologies are based on the study by Tabanca et al. (2013) for the evaluation of larvicidal and biting deterrent activities.
Larvicidal Bioassay
-
Test Organism: First-instar larvae of Aedes aegypti.
-
Preparation of Test Solutions: Serial dilutions of the test compounds (this compound, essential oil, etc.) are prepared in a suitable solvent (e.g., ethanol).
-
Exposure: Twenty larvae are placed in a beaker containing 100 mL of distilled water. The test solution is then added to achieve the desired concentration.
-
Observation: Mortality is recorded after 24 hours of exposure. Larvae are considered dead if they are unable to move when prodded.
-
Data Analysis: The median lethal concentration (LD50) is calculated using Probit analysis.
Biting Deterrent Bioassay
-
Test Organism: Adult female Aedes aegypti (5-12 days old).
-
Apparatus: A cage containing 200 hungry adult female mosquitoes.
-
Procedure: The forearms of a human volunteer are treated with the test compound dissolved in a solvent (e.g., ethanol) at a specific concentration. The treated forearm is then exposed to the mosquitoes in the cage for a 1-minute period.
-
Observation: The number of mosquitoes that bite the treated forearm is recorded. A control experiment with the solvent alone is also performed.
-
Data Analysis: Biting deterrence is calculated as the percentage reduction in bites on the treated arm compared to the control arm.
Mode of Action and Signaling Pathways
The precise insecticidal mode of action of this compound has not been definitively elucidated in insects. However, its known effect on the transient receptor potential ankyrin 1 (TRPA1) channel in mammals suggests a potential neurological mechanism. In insects, monoterpenes are generally considered to be neurotoxic, often affecting the octopaminergic and GABAergic systems. The TRPA1 channel is also present in insects and is involved in chemosensation and nociception, making it a plausible target for this compound.
Below is a conceptual diagram illustrating the potential signaling pathway for this compound's insecticidal action.
A Mechanistic Dissection of Environmental Headache Triggers: Umbellulone, Weather, and Light
For Researchers, Scientists, and Drug Development Professionals
Headaches, a near-universal ailment, can be triggered by a wide array of environmental factors. For susceptible individuals, a change in the weather, exposure to bright light, or even the scent of a particular plant can precipitate debilitating pain. Understanding the distinct molecular and physiological pathways activated by these triggers is paramount for the development of targeted and effective therapeutics. This guide provides a mechanistic comparison of three prominent environmental headache triggers: the volatile monoterpene umbellulone , found in the California bay laurel tree; meteorological changes , particularly shifts in barometric pressure; and light exposure .
Core Mechanisms at a Glance
While all three triggers can culminate in the sensation of a headache, their initiating mechanisms diverge significantly. This compound and other chemical irritants primarily act on the trigeminal sensory nerves via the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. In contrast, weather-related headaches are thought to be driven by physical pressure changes affecting the sinuses and cerebrovascular system. Light-induced headaches involve a specialized neural pathway originating in the retina and projecting to pain-modulating centers in the brain.
Quantitative Comparison of Trigger Effects
The following table summarizes available quantitative data from preclinical studies, offering a comparative view of the biological responses elicited by each trigger. It is important to note that these data are from disparate studies and may not be directly comparable due to differing experimental conditions.
| Parameter | This compound | Weather (Barometric Pressure) | Light Exposure |
| Primary Molecular Target | TRPA1 Ion Channel | Mechanoreceptors in sinuses and blood vessels | Intrinsically Photosensitive Retinal Ganglion Cells (ipRGCs) |
| Key Signaling Mediator | Calcitonin Gene-Related Peptide (CGRP) | Serotonin (proposed) | Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), CGRP |
| Half Maximal Effective Concentration (EC50) for TRPA1 Activation | 11.6 ± 1.8 µM (rat trigeminal ganglia neurons)[1] | Not Applicable | Not Applicable |
| CGRP Release | This compound (100 µM) evokes a significant, calcium-dependent release of CGRP from rodent trigeminal nerve terminals in the dura mater.[2][3] | A drop in barometric pressure of more than 5 hPa was associated with an increased frequency of migraine attacks, though direct CGRP measurements in response to pressure changes are limited.[4] | Intracerebroventricular injection of CGRP in mice enhances light-aversive behavior, suggesting a role for CGRP in photophobia.[5][6][7] |
| Meningeal Blood Flow | Intranasal or intravenous administration of this compound dose-dependently increases rat meningeal blood flow, a response inhibited by TRPA1 and CGRP receptor antagonists.[2][3] | Changes in barometric pressure are theorized to alter cerebral blood flow, but direct, quantitative data linking specific pressure changes to meningeal blood flow alterations in headache models are not readily available.[8] | Not a direct initiator of changes in meningeal blood flow in the same manner as vasodilators, but light can exacerbate headache, which is associated with such changes. |
| Behavioral Response in Animal Models | Induces nociceptive behavior (e.g., facial grooming) in wild-type mice, but not in TRPA1 deficient mice.[2][3] | Animal models for weather-induced headache are not well-established due to the difficulty in replicating atmospheric changes in a controlled laboratory setting.[9] | Induces light-aversive behavior in mice, a surrogate for photophobia.[2][10] |
Signaling Pathways and Experimental Workflows
To visually delineate the distinct mechanisms, the following diagrams, generated using the DOT language, illustrate the signaling pathways for each trigger and a typical experimental workflow for studying TRPA1 activation.
This compound-Induced Headache Pathway
Weather-Induced Headache Pathway (Proposed)
Light-Induced Headache Pathway
Experimental Workflow: In Vitro TRPA1 Activation Assay
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Analysis of this compound's Effect on TRPA1
Objective: To measure the ion currents through the TRPA1 channel in response to this compound application.
Methodology:
-
Cell Preparation: HEK293 cells stably expressing human TRPA1 are cultured on glass coverslips.
-
Electrophysiological Recording:
-
Coverslips are transferred to a recording chamber on an inverted microscope and perfused with an extracellular solution (in mM: 150 NaCl, 6 KCl, 1 MgCl₂, 1.5 CaCl₂, 10 HEPES, 10 D-glucose, adjusted to pH 7.4 with NaOH).[1]
-
Patch pipettes (3-5 MΩ resistance) are filled with an intracellular solution (in mM: 100 K-Aspartate, 40 KCl, 2 MgCl₂, 4 Na₂-ATP, 5 EGTA, and 1.2 CaCl₂ to buffer free Ca²⁺ at 50 nM, 10 HEPES, adjusted to pH 7.2 with KOH).[1]
-
The whole-cell configuration of the patch-clamp technique is established.
-
Cells are voltage-clamped at a holding potential of 0 mV.
-
Ionic currents are elicited by applying 400 ms voltage ramps from -100 mV to +100 mV every 2 seconds.[1]
-
-
This compound Application: this compound, dissolved in an appropriate solvent (e.g., DMSO, final concentration <0.1%), is applied to the cells via the perfusion system at various concentrations.
-
Data Acquisition and Analysis:
-
Currents are recorded using an amplifier and acquisition software.
-
The current density (pA/pF) is calculated to normalize for cell size.
-
Dose-response curves are generated by plotting the current density against the this compound concentration, and the EC50 is calculated.
-
In Vitro CGRP Release Assay from Rodent Dura Mater
Objective: To quantify the release of CGRP from trigeminal nerve endings in the dura mater following stimulation with this compound.
Methodology:
-
Tissue Preparation:
-
Rodents (rats or mice) are euthanized, and the skulls are removed.
-
The skulls are hemisected, and the brain is carefully removed, leaving the dura mater intact within the skull halves.
-
-
Incubation and Stimulation:
-
The hemisected skulls are placed in a 24-well plate containing a synthetic interstitial fluid (SIF).
-
The tissue is pre-incubated to establish a basal CGRP release level.
-
The SIF is replaced with a solution containing this compound at a specific concentration. A vehicle control is run in parallel.
-
The tissue is incubated for a defined period (e.g., 30 minutes).
-
-
Sample Collection and Analysis:
-
The supernatant (containing released CGRP) is collected.
-
The concentration of CGRP in the supernatant is measured using a commercially available enzyme immunoassay (EIA) kit.
-
The amount of CGRP released is typically expressed as fmol per half-dura.
-
Animal Model of Light-Aversive Behavior
Objective: To assess photophobia in rodents as a surrogate for light-induced headache.
Methodology:
-
Apparatus: A standard light/dark box is used, consisting of two compartments: one brightly lit and one dark.
-
Acclimation: Mice are habituated to the testing room for at least 30 minutes before the experiment.
-
Procedure:
-
Mice are placed in the center of the light compartment.
-
The animal's movement between the two compartments is tracked for a set duration (e.g., 10 minutes) using an automated system.
-
-
Data Analysis:
-
The primary endpoint is the time spent in the light compartment versus the dark compartment. A significant preference for the dark compartment is indicative of light-aversive behavior.
-
Other parameters, such as the number of transitions between compartments and locomotor activity, are also analyzed.
-
This model can be used to test the effects of potential therapeutics on light aversion.
-
Mechanistic Deep Dive
This compound and Other TRPA1 Agonists
The primary mechanism of this compound-induced headache is the activation of the TRPA1 ion channel, a member of the transient receptor potential family.[2][3] TRPA1 is highly expressed on a subset of primary sensory neurons of the trigeminal ganglion, which innervate the meninges.[11] this compound, being a reactive electrophile, is thought to covalently modify cysteine residues on the intracellular domain of the TRPA1 channel, leading to its opening.[12]
This channel opening results in an influx of cations, primarily Ca²⁺, which depolarizes the neuron and triggers the release of neuropeptides, most notably CGRP.[2][3] CGRP is a potent vasodilator and is considered a key molecule in the pathophysiology of migraine.[13] The release of CGRP in the meninges leads to vasodilation of the dural blood vessels and the subsequent activation of nociceptive pathways, which is perceived as pain.[2][3] This mechanism is not unique to this compound; other environmental irritants known to trigger headaches, such as acrolein (found in cigarette smoke) and formaldehyde, are also TRPA1 agonists and are believed to act through the same pathway.[13]
Weather-Related Triggers
The mechanisms underlying weather-related headaches are less well-defined at the molecular level but are thought to be primarily mechanical. The leading hypothesis centers on changes in barometric pressure.[8]
-
Sinus Pressure: A rapid drop in barometric pressure can create a pressure differential between the air-filled sinus cavities and the surrounding atmosphere, leading to inflammation and irritation of the trigeminal nerve endings that innervate the sinuses.[5]
-
Cerebrovascular Effects: Changes in atmospheric pressure may also affect the tone of blood vessels in and around the brain.[5][8] This could lead to vasodilation or constriction, which in susceptible individuals, could trigger a headache. Some theories propose that these vascular changes could lead to an imbalance in brain chemicals like serotonin, which is implicated in migraine.[7][8]
Light as a Headache Trigger
Light, particularly bright or flickering light, is a well-known trigger and exacerbating factor for migraine. The mechanism does not involve direct activation of meningeal nociceptors but rather a specialized neural pathway.
-
Intrinsically Photosensitive Retinal Ganglion Cells (ipRGCs): A specific subset of retinal ganglion cells that express the photopigment melanopsin are intrinsically photosensitive.[14] These cells are distinct from rods and cones, which are responsible for vision.
-
Thalamocortical Pathway: ipRGCs project directly to various brain regions, including the posterior thalamus. Here, they synapse on dura-sensitive neurons that also receive nociceptive input from the meninges.[15] The activation of these thalamic neurons by light can modulate the perception of headache pain, often making it more intense.
-
Cortical Spreading Depression: In migraine with aura, light can trigger cortical spreading depression (CSD), a wave of neuronal and glial depolarization that moves across the cerebral cortex and is associated with the visual and sensory disturbances of the aura phase.
Odor-Induced Headaches: Beyond TRPA1
While some odorous compounds trigger headaches via TRPA1 activation, many others do so through mechanisms that are not as clearly defined. In migraineurs, a condition known as osmophobia, or an aversion to smells, is common.[13][16] This suggests a central nervous system component to odor-triggered headaches.
-
Olfactory Bulb and Limbic System: Studies have shown anatomical and functional differences in the olfactory bulb and other olfactory processing regions of the brain in migraineurs.[14][17] It is hypothesized that in these individuals, certain odors may lead to hyperexcitability in olfactory and limbic areas, which can then trigger headache pathways. The precise molecular signaling cascade from olfactory receptor activation to trigeminal nociception in these non-TRPA1 mediated cases remains an active area of research.
Conclusion
Environmental headache triggers operate through diverse and distinct mechanistic pathways. This compound and other chemical irritants engage a well-defined molecular target, TRPA1, leading to CGRP-mediated trigeminal activation. In contrast, weather-related triggers appear to act through physical pressure changes, while light-induced headaches are mediated by a specialized neuro-optic pathway. A deeper understanding of these disparate mechanisms is crucial for the development of novel therapeutic strategies that can be tailored to the specific triggers that affect individual patients. Further research is needed to fully elucidate the molecular underpinnings of non-TRPA1 mediated odor-induced headaches and to obtain more direct comparative data on the downstream effects of these various environmental triggers.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Investigating Migraine-Like Behavior using Light Aversion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of barometric pressure in patients with migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CGRP-induced light aversion in a preclinical migraine model - Andrew Russo [grantome.com]
- 6. Induction of Migraine-Like Photophobic Behavior in Mice by Both Peripheral and Central CGRP Mechanisms | Journal of Neuroscience [jneurosci.org]
- 7. A Potential Preclinical Migraine Model: CGRP-Sensitized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. migrainebuddy.com [migrainebuddy.com]
- 9. Natural experimentation is a challenging method for identifying headache triggers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating Migraine-Like Behavior Using Light Aversion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ACTIVATION OF TRPA1 ON DURAL AFFERENTS: A POTENTIAL MECHANISM OF HEADACHE PAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound modulates TRP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bostontrials.com [bostontrials.com]
- 14. Pathophysiology and Therapy of Associated Features of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CGRP in Animal Models of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Association between seasons with substantial atmospheric pressure change and migraine occurrence: a retrospective cohort study using Japanese claims data and meteorological data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Olfactory bulb atrophy in migraine patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Umbellulone: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical procedures for the proper disposal of umbellulone in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and environmental compliance.
This compound, a monoterpene ketone, is classified as a combustible solid with acute oral toxicity. Proper handling and disposal are critical to mitigate potential health hazards, including severe headaches and respiratory irritation. The following procedures outline the necessary steps for the safe management of this compound waste.
Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Respiratory Protection: Use a NIOSH-approved respirator if there is a risk of inhaling dust or vapors.
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid the formation of dust when handling the solid form of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available Safety Data Sheets (SDS).
| Property | Value |
| GHS Classification | Acute Toxicity, Oral (Category 4)[1] |
| Signal Word | Warning[1] |
| Hazard Statements | H302: Harmful if swallowed[1] |
| Storage Class | 11: Combustible Solids[1] |
| Water Hazard Class | WGK 3 (Germany)[1] |
Step-by-Step Disposal Procedures
The proper disposal method for this compound waste depends on its form (solid, liquid, or contaminated labware).
Disposal of Solid this compound Waste
-
Collection: Collect pure this compound or residues in a clearly labeled, sealed container. The container should be compatible with chemical waste and properly marked as "Hazardous Waste."
-
Labeling: The label must include the name "this compound," the associated hazards (e.g., "Combustible," "Acutely Toxic"), and the date of accumulation.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Do not attempt to dispose of solid this compound in regular laboratory trash.
Disposal of this compound Solutions
-
Collection: Collect liquid waste containing this compound in a sealed, leak-proof container. The container must be clearly labeled as "Hazardous Waste."
-
Labeling: The label should specify the contents, including "this compound" and the solvent used, along with the approximate concentration. Indicate all relevant hazards.
-
Storage: Store the container in a designated hazardous waste area, ensuring it is segregated from incompatible chemicals.
-
Disposal: The waste must be disposed of through a certified hazardous waste contractor. Do not pour this compound solutions down the drain.
Disposal of Contaminated Labware and Materials
-
Decontamination: Whenever possible, decontaminate labware (e.g., glassware) by rinsing with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and treated as hazardous liquid waste.
-
Collection of Non-Decontaminated Materials: For items that cannot be decontaminated (e.g., pipette tips, gloves, paper towels), place them in a sealed, puncture-resistant container lined with a plastic bag.
-
Labeling: Label the container as "Hazardous Waste" and specify "this compound Contaminated Debris."
-
Disposal: Dispose of the container through your institution's hazardous waste management program.
This compound-Induced Headache Signaling Pathway
This compound is known to induce headaches through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel on trigeminal sensory neurons. The following diagram illustrates this signaling pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
